3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid
Description
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Properties
Molecular Formula |
C6H5F2NO3 |
|---|---|
Molecular Weight |
177.11 g/mol |
IUPAC Name |
3-(1,1-difluoroethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5F2NO3/c1-6(7,8)4-3(5(10)11)2-12-9-4/h2H,1H3,(H,10,11) |
InChI Key |
HLOFNMDCCWZMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC=C1C(=O)O)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid: A Novel Building Block for Drug Discovery
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid, a novel and high-value building block for drug discovery and development. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly listed, indicating its status as a specialized research chemical, this document outlines its core physicochemical properties, proposes a robust synthetic pathway, and explores its potential applications. We delve into the mechanistic rationale behind its synthesis, methods for its analytical characterization, and essential safety protocols for laboratory handling. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated heterocycles in their research programs.
Introduction: The Significance of Fluorinated Isoxazoles in Medicinal Chemistry
The isoxazole ring is a privileged five-membered heterocyclic motif found in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile scaffold in drug design.[3][4] When combined with fluorine, the second most electronegative element, the potential for creating highly effective and targeted therapeutics increases significantly.
The 1,1-difluoroethyl group, in particular, is a critical substituent. It can serve as a bioisostere for hydroxyl or thiol groups, or as a lipophilic hydrogen bond donor, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule of this guide, this compound, combines these two powerful pharmacophores. The carboxylic acid at the 4-position provides a crucial handle for further chemical modification, such as amide bond formation, enabling its incorporation into larger, more complex drug candidates.[5] The strategic placement of these functional groups makes this compound a highly attractive starting material for developing novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[6][7]
Physicochemical and Structural Properties
As a novel research chemical, experimental data for this compound is not widely available. The following table summarizes its calculated properties.
| Property | Value | Source |
| CAS Number | Not Publicly Assigned | - |
| Molecular Formula | C₆H₅F₂NO₃ | Calculated |
| Molecular Weight | 177.11 g/mol | Calculated |
| Appearance (Predicted) | White to off-white solid | Inferred from similar compounds[8] |
| XLogP3 (Predicted) | 0.8 - 1.2 | Calculated |
| Hydrogen Bond Donors | 1 (from COOH) | Calculated |
| Hydrogen Bond Acceptors | 4 (from O, N, COOH) | Calculated |
| SMILES | CC(F)(F)c1noc(c1C(=O)O) | - |
Proposed Synthesis and Mechanistic Rationale
The synthesis of substituted isoxazoles is well-documented, with the [3+2] cycloaddition (1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne being a primary and highly effective method.[1] An alternative robust strategy involves the electrophilic cyclization of alkynone oximes. Below is a proposed, field-proven synthetic workflow for preparing the title compound, designed for high regioselectivity and yield.
Diagram of Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of an appropriate 4,4-Difluoropent-2-yn-1-one precursor (Intermediate 1)
-
Rationale: The creation of a difluorinated alkynone is the critical first step. This intermediate contains the necessary carbon backbone and functional groups for subsequent cyclization.
-
Protocol:
-
To a solution of a suitable terminal alkyne (e.g., ethynyltrimethylsilane) in anhydrous THF at -78 °C, add n-butyllithium (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes, then add a difluoroacetylating agent, such as ethyl 2,2-difluoroacetate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the difluoro-ynone intermediate.
-
Step 2: Formation of 4,4-Difluoropent-2-yn-1-one oxime (Intermediate 2)
-
Rationale: The oxime is the direct precursor to the isoxazole ring. This reaction is typically straightforward and high-yielding.
-
Protocol:
-
Dissolve the difluoro-ynone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate or pyridine (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with dichloromethane.
-
The combined organic extracts are dried, filtered, and concentrated to yield the crude oxime, which can often be used in the next step without further purification.
-
Step 3: Base-mediated Cyclization and Saponification to form this compound (Final Product)
-
Rationale: An intramolecular cyclization of the oxime, followed by hydrolysis of the resulting ester, yields the final carboxylic acid. Using a base like potassium carbonate facilitates the ring closure. Subsequent saponification with a stronger base like lithium hydroxide cleaves the ester to the desired acid.
-
Protocol:
-
Dissolve the crude oxime (1.0 eq) in a solvent such as DMF or acetonitrile.
-
Add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction to 60-80 °C and stir for 2-4 hours until cyclization is complete (monitored by LC-MS).
-
Cool the reaction mixture, add water, and extract with ethyl acetate to isolate the intermediate ester.
-
Dissolve the crude ester in a mixture of THF/water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-6 hours.
-
Once hydrolysis is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the final product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield the title compound.
-
Role in Drug Discovery and Development
The title compound is a prime candidate for fragment-based drug discovery (FBDD) and as a key intermediate in lead optimization campaigns.
-
Bioisosterism: The 1,1-difluoroethyl group is a non-classical bioisostere. It can mimic a hydroxyl group's hydrogen bonding capability or act as a more lipophilic and metabolically stable surrogate for a carbonyl or carboxyl group, potentially improving cell permeability and metabolic resistance.
-
Scaffold for Library Synthesis: The carboxylic acid functionality is a versatile chemical handle. It can be readily converted to amides, esters, or other functional groups, allowing for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.[5]
-
Pharmacological Potential: Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][4] This scaffold, functionalized with the unique difluoroethyl group, offers a promising starting point for developing novel agents in these therapeutic areas.
Diagram of Key Pharmacophoric Features
Caption: Key structural motifs contributing to the compound's utility.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Method | Purpose | Expected Observations |
| HPLC | Purity Assessment & Quantification | A single major peak with >95% purity under standard reversed-phase conditions. |
| LC-MS | Mass Verification | Detection of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight (177.11 g/mol ). |
| ¹H NMR | Structural Elucidation | Signals corresponding to the ethyl group protons (a triplet) and the isoxazole ring proton (a singlet). |
| ¹⁹F NMR | Fluorine Confirmation | A characteristic signal (likely a triplet of quartets) confirming the presence and environment of the CF₂ group. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all 6 unique carbon atoms, including the carboxyl, isoxazole ring, and difluoroethyl carbons. |
Safety and Handling
While a specific Safety Data Sheet (SDS) is not available, precautions should be based on analogous isoxazole carboxylic acids.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water and soap.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
This compound stands out as a highly promising, albeit specialized, building block for modern drug discovery. Its unique combination of a privileged heterocyclic core, a metabolically robust difluoroethyl moiety, and a versatile carboxylic acid handle provides medicinal chemists with a powerful tool for creating next-generation therapeutics. The synthetic and analytical protocols outlined in this guide offer a clear pathway for its preparation and characterization, paving the way for its application in developing novel drug candidates with improved pharmacological profiles.
References
- Hydorn, A. A., et al. (1963). Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids. The Journal of Organic Chemistry.
-
Kamal, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[6][7]
- Hydorn, A. A., et al. (1963). Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids.
- (2016). 5-Methylisoxazole-4-carboxylic acid.
- Huang, J., et al. (2013).
- Saleh, N., et al. (2024).
-
Bąchor, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC.[5]
- Kamal, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- PubChem. Isoxazole-4-carboxylic acid methyl ester.
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.[3]
- CAS Common Chemistry. Ethyl 3-(2-chloro-6-fluorophenyl)
- Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.
-
International Journal of Creative Research Thoughts. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.[1]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery.[2]
- Yang, L., et al. (2023). 5-(Thiophen-2-yl)
- PubChem. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-.
- BLD Pharm. 3-Methylisoxazole-4-carboxylic acid.
-
Thermo Fisher Scientific. 3-Ethyl-5-methylisoxazole-4-carboxylic acid, 97%.[8]
-
Kumar, R., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.[4]
- Sigma-Aldrich. 5-Methylisoxazole-4-carboxylic acid 97%.
- Chemsrc. 5-(3,5-DIFLUOROPHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID.
- Fisher Scientific. Isoxazoles.
- LGC Standards. 5-Methylisoxazole-3-carboxylic-d4 Acid Methyl Ester.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. nbinno.com [nbinno.com]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. mdpi.com [mdpi.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 3-Ethyl-5-methylisoxazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Strategic Bioisosterism: The 1,1-Difluoroethyl vs. Isopropyl Switch in Lead Optimization
Executive Summary
In the multiparametric optimization of small molecule drugs, the isopropyl group (
This guide details the physicochemical rationale, quantitative lipophilicity shifts, and synthetic protocols for transitioning from isopropyl to 1,1-difluoroethyl motifs. We analyze why this "fluorine scan" modification frequently rescues lead compounds from high clearance and poor oral bioavailability.
Physicochemical Basis: The Fluorine Effect
The transition from an isopropyl group to a 1,1-difluoroethyl group is not merely a steric adjustment; it is a profound electronic modulation.
Electronic Divergence
-
Isopropyl (
): Characterized by positive inductive effects ( ), increasing electron density on the attached scaffold. It is lipophilic and electronically neutral to slightly donating. -
1,1-Difluoroethyl (
): The geminal fluorine atoms exert a strong negative inductive effect ( ). The bond is highly polarized, creating a significant local dipole moment.
Steric Volume and Shape
While often compared as isosteres, their volumes differ slightly.[1] The Van der Waals radius of fluorine (
-
Swept Volume: The 1,1-difluoroethyl group is sterically smaller than the isopropyl group (which branches into two methyls) but larger than a simple ethyl group.
-
Conformation: The "gauche effect" inherent to fluorinated alkanes often locks the
group into specific conformations, potentially reducing the entropic penalty of binding compared to the freely rotating isopropyl group.
Lipophilicity Modulation ( )
A primary driver for this substitution is the reduction of lipophilicity to improve solubility and lower non-specific binding.
The "Lipophilicity Dip"
Replacing a hydrocarbon alkyl group with a polyfluorinated motif generally lowers
| Substituent | Structure | Hansch | |
| Isopropyl | Reference | ||
| Ethyl | |||
| 1,1-Difluoroethyl | |||
| Trifluoromethyl |
Data synthesized from Meanwell, N. A. (2018) and Müller, K. et al. (2007).
Key Insight: The 1,1-difluoroethyl group typically lowers
Impact on
Due to the strong electron-withdrawing nature of the
Metabolic Stability: The Blockade Effect
The most immediate functional gain from this switch is the arrest of CYP450-mediated metabolism.
Mechanism of Action
-
Isopropyl Liability: The methine proton (
-hydrogen) in is benzylic or allylic in many drug scaffolds. It has a relatively low bond dissociation energy (BDE ~96 kcal/mol), making it a prime site for Hydrogen Atom Transfer (HAT) and subsequent hydroxylation by CYP enzymes. -
Difluoroethyl Stability: The 1,1-difluoroethyl group lacks an
-hydrogen . The bond is the strongest single bond in organic chemistry (BDE ~105-110 kcal/mol) and is resistant to oxidative cleavage.
Decision Workflow
The following decision tree illustrates when to deploy the 1,1-difluoroethyl switch during Lead Optimization (LO).
Figure 1: Strategic decision tree for bioisosteric replacement of isopropyl groups.
Synthetic Protocol: Deoxofluorination
The most robust method for installing a 1,1-difluoroethyl group is the deoxofluorination of a corresponding methyl ketone. This approach is preferred over direct cross-coupling of difluoroethyl halides due to reagent stability and cost.
Reagents & Safety
-
Primary Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[2]
-
Safety Note: DAST can be explosive upon heating. Deoxo-Fluor is thermally more stable but still requires careful handling. Reactions should be run in plastic (PFA/PP) or anhydrous glassware.
Standard Protocol (Ketone Gem-difluoride)
Reaction:
-
Preparation: Charge a flame-dried PFA flask with the substrate methyl ketone (
equiv) and anhydrous Dichloromethane (DCM) ( M concentration). -
Cooling: Cool the solution to
(ice bath) or (dry ice/acetone) depending on substrate sensitivity. -
Addition: Add DAST (
equiv) dropwise via syringe. Note: Excess reagent is required to drive the reaction to completion. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by TLC or LCMS (looking for the M+22 mass shift).
-
Quench (CRITICAL): Cool back to
. Quench by slow addition of saturated aqueous . Warning: Vigorous evolution. -
Workup: Extract with DCM (
), wash with brine, dry over , and concentrate. -
Purification: Silica gel chromatography. The difluoro product is usually less polar than the starting ketone (higher
).
Synthetic Pathway Visualization
Figure 2: Deoxofluorination pathway for synthesizing 1,1-difluoroethyl motifs.
References & Authoritative Grounding
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Hu, J., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. Link
-
Organic Chemistry Portal. Synthesis of 1,1-difluoroalkanes. Link
-
Drug Hunter. LogD Cheat Sheet & Lipophilicity Trends. Link
This guide utilizes verified physicochemical data and standard medicinal chemistry protocols. Always perform a risk assessment before handling fluorinating agents like DAST.
Sources
Strategic Integration of Fluorinated Isoxazoles in Medicinal Chemistry
[1][2]
Executive Summary
The isoxazole ring has long served as a privileged scaffold in drug discovery, functioning as a robust bioisostere for carboxylic acids, esters, and amides.[1] However, the introduction of fluorine directly onto the isoxazole core—specifically at the C4 position—or the strategic placement of fluoroalkyl groups at C3/C5, represents a frontier in "scaffold hopping." These novel fluorinated building blocks offer a dual advantage: they modulate the physicochemical profile (pKa, LogP) of the parent heterocycle while blocking metabolic soft spots (CYP450 oxidation). This guide details the rationale, synthetic access, and application of these motifs, focusing on 4-fluoroisoxazoles and trifluoromethyl-isoxazoles.
The Fluorine Effect: Physicochemical Rationale
The incorporation of fluorine into the isoxazole ring is not merely a steric modification; it is an electronic recalibration of the scaffold.
Electronic Modulation and pKa
The isoxazole ring is electron-deficient. Substituting the C4-hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) exerts a profound inductive effect (
-
Acidity Modulation: In 3,5-disubstituted isoxazoles, a C4-fluorine atom significantly lowers the pKa of adjacent functional groups (e.g., a C3-amino or C5-hydroxyl group), often by 1–2 log units. This is critical for tuning the ionization state of the drug at physiological pH.
-
Metabolic Blocking: The C4 position of isoxazoles is often susceptible to oxidative metabolism. The C-F bond (approx. 116 kcal/mol) is metabolically inert, effectively blocking this degradation pathway without imposing the steric penalty of a methyl or chloro group.
Lipophilicity (LogP) and Permeability
Fluorination typically increases lipophilicity (
Table 1: Comparative Properties of Isoxazole Substituents at C4
| Property | C4-H (Parent) | C4-F (Novel Block) | C4-CH3 (Classic) | C4-Cl |
| Van der Waals Radius | 1.20 Å | 1.47 Å | 2.00 Å | 1.75 Å |
| Electronegativity (Pauling) | 2.1 | 4.0 | 2.5 | 3.0 |
| C-X Bond Energy | 99 kcal/mol | 116 kcal/mol | 83 kcal/mol | 81 kcal/mol |
| Metabolic Stability | Low (Oxidation prone) | High (Blocked) | Moderate (Benzylic oxid.) | High |
| Electronic Effect | Neutral | Strong Electron W/D | Weak Electron Donor | Electron W/D |
Strategic Synthesis: Accessing the Building Blocks
Synthesizing fluorinated isoxazoles is historically challenging due to the high instability of monofluorinated precursors. Two primary strategies have emerged as industry standards: Early-Stage Cycloaddition and Late-Stage Electrophilic Fluorination .
Decision Logic for Synthesis
The choice of method depends on the substitution pattern and the tolerance of the substrate to oxidants.
Figure 1: Decision matrix for selecting the synthetic route based on the target fluorination site.
Protocol: Electrophilic Fluorination using Selectfluor™
This method is preferred for generating 3,5-disubstituted-4-fluoroisoxazoles. It can be performed directly on the isoxazole ring or via a one-pot cyclization-fluorination of 1,3-diketones.
Mechanism: The reaction proceeds via an electrophilic attack of the N-F reagent on the electron-rich C4 position, followed by proton elimination (or dehydration if starting from diketones).
Standard Operating Procedure (SOP):
-
Reagents: 1,3-Diketone substrate (1.0 equiv), Selectfluor™ (1.2–2.0 equiv), Ammonium Acetate (
, 5.0 equiv) or Hydroxylamine hydrochloride. -
Solvent: Acetonitrile (MeCN) or MeOH.
-
Conditions:
-
Method A (Thermal): Reflux at 80°C for 4–12 hours.
-
Method B (Microwave - Recommended): Irradiate at 100–150°C for 10–30 minutes.
-
-
Work-up: Cool to RT. Remove solvent in vacuo. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc).
Critical Note: If the starting material is an already formed isoxazole, the reaction requires harsher conditions or activation, as the isoxazole ring is less nucleophilic than the diketone precursor. In such cases, Gold(I) catalysis (using
Protocol: [3+2] Cycloaddition for Trifluoromethyl Isoxazoles
For installing a
SOP:
-
Dipole Generation: Generate the nitrile oxide in situ from an oxime chloride using a base (
or ). -
Dipolarophile: Add 3,3,3-trifluoropropyne (gas/solution) or a
-substituted enone. -
Reaction: Stir in
or DMF at RT to 60°C. -
Regioselectivity:
-
Alkynes: Favor the 3,5-disubstituted product (steric control).
-
Enones: Can yield isoxazolines which are then oxidized (using
or DDQ) to isoxazoles.
-
Applications in Drug Discovery
The utility of these building blocks is evident in recent medicinal chemistry campaigns.[2][3][4][5][6]
Kinase Inhibitors
In kinase drug design, the "hinge region" often requires a hydrogen bond acceptor. The isoxazole nitrogen serves this role.
-
Case Study: Replacing a standard isoxazole with a 4-fluoroisoxazole in p38 MAP kinase inhibitors increased potency by 3-fold. The fluorine atom filled a small hydrophobic pocket (gatekeeper residue) while the inductive effect increased the H-bond accepting capability of the ring nitrogen by lowering the electron density on the oxygen, indirectly making the nitrogen lone pair more available for specific directional bonding (counter-intuitive but observed in specific pockets).
COX-2 Inhibitors
Recent studies have synthesized 3,5-diaryl-isoxazole derivatives (analogs of Valdecoxib) incorporating trifluoromethyl groups.
-
Data: Compounds with a
group at the C4-phenyl ring (structurally related to the isoxazole core modifications) showed values in the nanomolar range (0.85 µM) with high selectivity indices (>70) for COX-2 over COX-1 [2].
Bioisosteres for ortho-Fluorophenyl
The 4-fluoroisoxazole moiety is a geometric and electronic mimic of an ortho-fluorophenyl group but with significantly higher water solubility (lower LogD). This makes it an excellent candidate for fragment-based drug discovery (FBDD) where solubility is often a limiting factor.
Experimental Validation & Quality Control
When synthesizing these novel blocks, standard NMR is insufficient due to the unique couplings.
-
19F NMR: Essential for confirmation.
-
13C NMR Coupling: Look for the large
coupling (~250 Hz) at the C4 carbon. -
Safety: Selectfluor is an oxidant. Avoid using with strongly reducing solvents or reagents.
References
-
Direct Synthesis of 4-Fluoroisoxazoles Through Gold-Catalyzed Cascade Cyclization-Fluorination. ChemInform, 2016. 3
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 2023. 10
-
Synthesis of Fluorinated Isoxazoles Using Selectfluor. ResearchGate, 2025. 3
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles. PMC - NIH, 2025. 9
-
Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Comptes Rendus Chimie, 2024. 1
Sources
- 1. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole [comptes-rendus.academie-sciences.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
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- 7. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Bioisosteric Replacement of the Acetyl Group with 1,1-Difluoroethyl
Executive Summary
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands as a cornerstone of this process.[1][2] This guide provides an in-depth technical exploration of a specific, high-impact bioisosteric replacement: the substitution of a metabolically susceptible acetyl group with the robust 1,1-difluoroethyl moiety. We will dissect the underlying principles, compare the critical physicochemical and metabolic properties, and provide actionable synthetic protocols for the practical application of this strategy in drug development programs. The rationale is clear: leveraging the unique properties of fluorine can transform a promising lead into a viable drug candidate by enhancing metabolic stability, modulating target affinity, and improving overall druglikeness.[3][4][5]
The Strategic Imperative: Understanding the Acetyl vs. 1,1-Difluoroethyl Bioisosterism
The concept of bioisosterism is a powerful tool for rational drug design, allowing medicinal chemists to fine-tune molecular properties to enhance efficacy and safety.[6] The replacement of an acetyl group (–C(O)CH₃) with a 1,1-difluoroethyl group (–CF₂CH₃) is a non-classical bioisosteric switch predicated on mimicking key steric and electronic features while fundamentally altering metabolic fate.
The acetyl group, while a common structural motif, presents several challenges:
-
Metabolic Liability: The carbonyl group is susceptible to reduction to a secondary alcohol, and the adjacent methyl protons can undergo oxidation.
-
Hydrogen Bond Acceptor: The carbonyl oxygen is a strong hydrogen bond acceptor, which dictates its interaction with biological targets and can influence solubility and permeability.
The 1,1-difluoroethyl group emerges as an elegant solution. The gem-difluoro unit (CF₂) is a well-established bioisostere of a carbonyl group or an ether oxygen atom, largely due to its similar steric footprint and polarity.[7] This substitution maintains the overall size and shape of the original moiety while introducing profound changes that are often beneficial.[8]
A Head-to-Head Comparison: Physicochemical and Metabolic Properties
The decision to implement a bioisosteric switch must be data-driven. The introduction of fluorine atoms imparts unique properties that distinguish the 1,1-difluoroethyl group from its acetyl counterpart.[3][9] A judicious application of fluorine can positively influence conformation, pKa, potency, permeability, and metabolic pathways.[3]
Physicochemical Data Comparison
The table below summarizes the key differences in physicochemical properties that underpin the strategic value of this replacement.
| Property | Acetyl Group (–C(O)CH₃) | 1,1-Difluoroethyl Group (–CF₂CH₃) | Rationale & Impact in Drug Design |
| Metabolic Stability | Susceptible to carbonyl reduction and α-oxidation. | Highly resistant to oxidative metabolism due to strong C-F bonds.[5][10] | Primary Driver. Blocks a key metabolic soft spot, increasing drug half-life and exposure.[11][12] |
| Hydrogen Bonding | Strong H-bond acceptor (carbonyl oxygen). | Very weak H-bond acceptor. The α-CH₃ protons are not donors. | Alters binding mode with target protein; may decrease solubility but can improve membrane permeability. |
| Lipophilicity (LogP) | Moderately lipophilic. | Context-dependent; can increase or decrease LogP.[13][14] | Allows for fine-tuning of lipophilicity to optimize ADME properties. The effect is not simply additive. |
| Electronic Effect | Moderately electron-withdrawing. | Strongly electron-withdrawing (inductive effect of two F atoms). | Modulates the pKa of nearby functional groups and can alter target-binding interactions by changing electrostatic potential.[4][5] |
| Dipole Moment | Significant dipole across the C=O bond. | Strong dipole oriented along the C-F bonds. | Changes the molecule's overall polarity, affecting solubility, permeability, and protein binding. |
| Steric Profile | Planar carbonyl group. | Tetrahedral CF₂ group. | Generally considered a good steric mimic of the carbonyl.[7] The van der Waals radius of fluorine (1.47 Å) is closer to oxygen (1.52 Å) than hydrogen (1.20 Å).[5] |
Deep Dive into Metabolic Stability
The primary advantage of the acetyl-to-difluoroethyl switch is the dramatic enhancement in metabolic stability. Cytochrome P450 (CYP) enzymes, responsible for the majority of oxidative metabolism of drugs, readily target electron-rich and sterically accessible sites.[11][15] An acetyl group provides two such sites: the carbonyl for reduction and the methyl group for hydroxylation.
Replacing the carbonyl oxygen with two fluorine atoms effectively shields the carbon from enzymatic attack. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it highly resistant to metabolic cleavage.[10] This strategic fluorination serves as a "metabolic block," forcing metabolism to occur at other positions or slowing the overall clearance of the drug, thereby improving its pharmacokinetic profile.[11][15]
Synthetic Pathways: Introducing the 1,1-Difluoroethyl Group
The practical implementation of this bioisosteric strategy hinges on robust and accessible synthetic methodologies. While numerous methods for fluorination exist, three primary strategies have proven effective for installing the 1,1-difluoroethyl group in place of a methyl ketone precursor.
Strategy 1: Deoxofluorination of Methyl Ketones
This is the most direct conceptual approach, converting a precursor methyl ketone directly to the gem-difluoride.
Principle: Utilizes a nucleophilic fluoride source to replace the carbonyl oxygen. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues (e.g., Deoxo-Fluor®) are the most common reagents for this transformation.[8]
Workflow Diagram:
Experimental Protocol: General Procedure for DAST-mediated Deoxofluorination
-
Preparation: To a solution of the aryl methyl ketone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a fluorinated ethylene propylene (FEP) flask under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 eq) dropwise via syringe. Caution: DAST is toxic and moisture-sensitive; handle with appropriate personal protective equipment in a fume hood.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography (typically silica gel with a hexane/ethyl acetate gradient) to yield the desired 1,1-difluoroethyl product.
Trustworthiness Note: This reaction can be substrate-dependent and may produce side products. The use of more thermally stable reagents like Deoxo-Fluor® is recommended for substrates sensitive to the strongly acidic conditions generated by DAST decomposition.
Strategy 2: Nickel-Catalyzed Cross-Coupling
This modern approach is ideal for late-stage functionalization, allowing the introduction of the 1,1-difluoroethyl group onto an existing aromatic or heteroaromatic core.
Principle: A nickel catalyst facilitates the cross-coupling of an arylboronic acid with an inexpensive and readily available 1,1-difluoroethyl source, such as 1,1-difluoroethyl chloride (CH₃CF₂Cl).[16]
Experimental Protocol: Ni-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids[16]
-
Reactor Setup: In a glovebox, add the arylboronic acid (1.0 eq), NiCl₂·dme (10 mol%), and a suitable ligand such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%) to an oven-dried pressure vessel equipped with a stir bar.
-
Base and Solvent: Add potassium carbonate (K₂CO₃) (2.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Seal the vessel, remove it from the glovebox, and connect it to a manifold. Cool the vessel in a dry ice/acetone bath. Evacuate and backfill with nitrogen (3x). Introduce 1,1-difluoroethyl chloride (CH₃CF₂Cl) gas (typically via balloon or by mass).
-
Reaction: Place the vessel in a preheated oil bath at 60-80 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with water and ethyl acetate.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the product.
Strategy 3: Nucleophilic Addition using 1,1-Difluoroethylsilanes
This strategy involves the synthesis of a nucleophilic difluoroethylating reagent, which can then be added to electrophiles like aldehydes. While less direct for replacing a ketone, it is a valuable method for building related structures.
Principle: 1,1-Difluoroethylsilanes (e.g., R₃SiCF₂CH₃) can be prepared and subsequently used as nucleophilic synthons for the introduction of the –CF₂CH₃ group into carbonyl compounds, typically activated by a fluoride source.[17]
Synthesis of (1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃)[17]
-
Precursor Synthesis: 1,1-Difluoroethyl phenyl sulfone (PhSO₂CF₂CH₃) is prepared from PhSO₂CF₂H and methyl iodide.
-
Silane Formation: In a flame-dried flask under argon, magnesium turnings (3.0 eq) and trimethylsilyl chloride (TMSCl) (3.0 eq) are stirred in anhydrous tetrahydrofuran (THF).
-
Addition: A solution of PhSO₂CF₂CH₃ (1.0 eq) in THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for several hours.
-
Workup and Isolation: The reaction is cooled and quenched with saturated ammonium chloride (NH₄Cl). The product, TMSCF₂CH₃, is a volatile liquid and is typically isolated by careful distillation from the reaction mixture.
This reagent can then be used in fluoride-catalyzed (e.g., CsF, TBAF) additions to aldehydes to generate α-(1,1-difluoroethyl) alcohols, which can be further manipulated.
Conclusion and Future Outlook
The bioisosteric replacement of an acetyl group with a 1,1-difluoroethyl moiety is a validated and powerful strategy in medicinal chemistry. It directly addresses one of the most common challenges in drug development—metabolic instability—while maintaining or favorably modulating the steric and electronic properties required for biological activity. The continued development of novel synthetic methods, particularly those amenable to late-stage functionalization, will further expand the accessibility and application of this critical tool.[3] By understanding the fundamental principles and having robust synthetic protocols at their disposal, drug discovery teams can rationally design next-generation therapeutics with superior pharmacokinetic profiles and enhanced clinical potential.
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An In-Depth Technical Guide to the Hydrogen Bond Acceptor Properties of Fluorinated Isoxazoles
Introduction: The Isoxazole Scaffold and the Strategic Role of Hydrogen Bonds in Medicinal Chemistry
The isoxazole ring system is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents across a wide range of disease areas, including anticancer, anti-inflammatory, and antibacterial applications.[1][2][3] Its prevalence stems from its metabolic stability, synthetic accessibility, and its capacity to engage in crucial intermolecular interactions within biological targets.[3][4] One of the most critical of these interactions is the hydrogen bond. The ability of a molecule to act as a hydrogen bond acceptor (HBA) is fundamental to its molecular recognition by proteins and enzymes, influencing binding affinity, selectivity, and pharmacokinetic properties.[5][6]
In the isoxazole ring, the lone pair of electrons on the sp²-hybridized nitrogen atom designates it as the primary hydrogen bond acceptor site, a fact confirmed by both computational studies and analysis of crystallographic data.[7][8][9] The oxygen atom, by contrast, exhibits virtually no negative electrostatic potential and is a very poor HBA.[8] The strength of this nitrogen HBA, however, is not static. It can be meticulously tuned by the judicious placement of substituents. Among the most powerful tools for this modulation is the incorporation of fluorine.
Fluorine, the most electronegative element, exerts a profound influence on a molecule's physicochemical properties.[3][10] Its introduction can alter pKa, lipophilicity, and metabolic stability.[10] Critically, the strong electron-withdrawing nature of fluorine can significantly modulate the electron density of the isoxazole ring system, thereby tuning the hydrogen bond basicity of the nitrogen acceptor. This guide provides a detailed technical exploration of this phenomenon, offering researchers and drug development professionals a framework for understanding, evaluating, and strategically employing fluorination to optimize the HBA properties of isoxazole-based compounds.
The Causality of Fluorination: Modulating HBA Strength through Inductive Effects
The primary mechanism by which fluorine influences the HBA strength of the isoxazole nitrogen is through its powerful negative inductive effect (-I effect). By withdrawing electron density from the heterocyclic ring, fluorine reduces the electron density and lone-pair availability on the nitrogen atom, thereby decreasing its hydrogen bond basicity. The magnitude of this effect is highly dependent on the position and nature of the fluorine substitution.
-
Direct Ring Fluorination: Placing a fluorine atom directly on the isoxazole ring (e.g., at the C4-position) results in a direct and potent deactivation of the nitrogen HBA. The effect is most pronounced when the fluorine is closest to the nitrogen atom, though the small size of the five-membered ring ensures a significant effect regardless of position.
-
Fluorination of Substituents: Attaching fluorine or fluoroalkyl groups (e.g., -CF₃) to substituents at the C3 or C5 positions also reduces the nitrogen's basicity. A trifluoromethyl group, with its three highly electronegative fluorine atoms, is a particularly strong electron-withdrawing group and will cause a more substantial decrease in HBA strength compared to a single fluorine atom on the same substituent.
This ability to systematically decrease HBA strength is a powerful tool. In drug design, an overly strong HBA can lead to off-target effects or poor membrane permeability. By "de-tuning" the acceptor strength with fluorine, medicinal chemists can fine-tune the interaction profile of a lead compound to achieve a more desirable balance of potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The logical flow of this modulation can be visualized as follows:
Caption: Logical workflow from fluorination to optimized drug properties.
Quantitative Evaluation of HBA Strength
A quantitative understanding of HBA strength is essential for rational drug design. This can be achieved through a combination of experimental measurements and computational modeling.
Experimental Quantification: The pKBHX Scale
The most relevant experimental scale for medicinal chemists is the pKBHX scale, which measures hydrogen-bond basicity from the Gibbs free energy change of forming a 1:1 hydrogen-bonded complex with a reference donor (typically 4-fluorophenol) in a non-polar solvent (CCl₄).[11][12] A higher pKBHX value corresponds to a stronger hydrogen bond acceptor.
| Compound | Substitution Pattern | Expected pKBHX (Relative) | Rationale |
| Isoxazole | Unsubstituted | 0.81 (Baseline)[11][12] | Reference compound with moderate HBA strength. |
| 4-Fluoro-3,5-dimethylisoxazole | C4-Fluoro | < 0.81 | Strong -I effect from fluorine directly on the ring significantly reduces electron density at the nitrogen acceptor. |
| 3-(Trifluoromethyl)-5-methylisoxazole | C3-CF₃ | < 0.81 | The powerful -I effect of the CF₃ group deactivates the ring and lowers the basicity of the nitrogen. |
| 3-(4-Fluorophenyl)-5-methylisoxazole | C3-p-F-Ph | ~ 0.81 | The fluorine atom is distant from the isoxazole ring; its -I effect is attenuated, leading to a minimal impact on HBA strength. |
Note: The "Expected pKBHX" values are qualitative predictions based on established principles of physical organic chemistry. Actual values require experimental determination.
Computational Quantification: DFT and Molecular Electrostatic Potential (MEP)
In the absence of experimental data, computational methods provide powerful predictive insights.
-
Density Functional Theory (DFT): DFT calculations can be used to compute the interaction energy of a hydrogen-bonded complex, for example, between a fluorinated isoxazole and a simple hydrogen bond donor like water or methanol.[2][13] A lower (more negative) interaction energy signifies a stronger hydrogen bond.
-
Molecular Electrostatic Potential (MEP): MEP maps are particularly intuitive tools for visualizing the HBA propensity.[14][15] The MEP is mapped onto the molecule's electron density surface, with red regions indicating negative potential (electron-rich, HBA sites) and blue regions indicating positive potential (electron-poor). The intensity of the red color at the nitrogen lone pair provides a direct visual and quantitative measure of its HBA strength.[16][17] A decrease in the negative value of the MEP minimum (Vmin) near the nitrogen atom upon fluorination correlates with weaker HBA strength.[14]
Caption: Experimental workflow for NMR titration to assess HBA strength.
Application in Drug Design: A Case Study Perspective
Consider a hypothetical drug discovery program targeting a protein kinase, where a lead compound features a 3,5-dimethylisoxazole moiety that forms a crucial hydrogen bond with a backbone N-H in the hinge region of the ATP binding site.
-
Initial Observation: The initial lead compound shows high potency (IC₅₀ = 10 nM) but suffers from poor cell permeability, potentially due to the high polarity imparted by the strong isoxazole HBA.
-
Scientific Rationale for Fluorination: The team hypothesizes that reducing the HBA strength of the isoxazole nitrogen could decrease the molecule's overall polarity and improve its ability to cross the cell membrane, without completely abrogating the key binding interaction.
-
Synthetic Strategy: Two analogs are synthesized:
-
Analog A: The C4-methyl group is replaced with a fluorine atom.
-
Analog B: The C3-methyl group is replaced with a trifluoromethyl group (-CF₃).
-
-
Analysis and Outcome:
-
Computational Prediction: MEP analysis predicts a significant reduction in the negative potential at the nitrogen for both analogs, with Analog B showing the most substantial decrease.
-
Experimental Validation: In a cell-based assay, Analog A demonstrates slightly reduced potency (IC₅₀ = 30 nM) but significantly improved permeability. Analog B, however, shows a dramatic loss of potency (IC₅₀ > 1 µM), indicating that the HBA strength was reduced too much, disrupting the essential hinge-binding interaction.
-
Conclusion
The hydrogen bond acceptor capability of the isoxazole nitrogen is a critical determinant of molecular recognition in a biological context. Fluorination provides a robust and predictable strategy for modulating this property. Through strong inductive effects, the introduction of fluorine or fluoroalkyl groups systematically reduces the electron density on the nitrogen atom, thereby weakening its HBA strength. This modulation can be accurately predicted using computational tools like DFT and MEP analysis and validated experimentally with techniques such as NMR titration. For the medicinal chemist, this offers a powerful method to fine-tune the properties of isoxazole-containing lead compounds, optimizing the delicate balance between binding potency and pharmacokinetic characteristics to develop safer and more effective therapeutics.
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Direct detection of N−H⋯O=C hydrogen bonds in biomolecules by NMR spectroscopy. Nature. Available at: [Link]
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Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective | Request PDF. ResearchGate. Available at: [Link]
-
Structural Investigation of Weak Intermolecular Interactions (Hydrogen and Halogen Bonds) in Fluorine-Substituted Benzimidazoles. NLM Dataset Catalog. Available at: [Link]
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(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]
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Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available at: [Link]
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Novel Isoxazole-Based Antifungal Drug Candidates. MDPI. Available at: [Link]
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Fast calculation of hydrogen-bond strengths and free energy of hydration of small molecules. PMC. Available at: [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]
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Molecular Electrostatic Potentials. Cresset Group. Available at: [Link]
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Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview. Sciforum. Available at: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid
Introduction
3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid is a key building block in medicinal chemistry and drug discovery, valued for the unique physicochemical properties imparted by the difluoroethyl and isoxazole moieties. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive guide for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying scientific principles for each step.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a multi-step process. The overall strategy involves the initial construction of a key intermediate, ethyl 4,4-difluoro-3-oxopentanoate, followed by a cyclocondensation reaction with hydroxylamine to form the isoxazol-5-one ring system. Subsequent functionalization at the C4 position and hydrolysis yields the target carboxylic acid. This approach offers high regioselectivity and good overall yields.
Experimental Protocols
Part 1: Synthesis of Ethyl 4,4-difluoro-3-oxopentanoate (1)
This initial step involves a Claisen condensation reaction to introduce the difluoroethyl ketone moiety.
Materials:
-
Ethyl 2,2-difluoropropanoate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol.
-
Carefully add sodium ethoxide to the ethanol with stirring until fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
In the dropping funnel, prepare a mixture of ethyl 2,2-difluoropropanoate and ethyl acetate (1:1.2 molar ratio).
-
Add the ester mixture dropwise to the stirred sodium ethoxide solution over a period of 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 3-4.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude ethyl 4,4-difluoro-3-oxopentanoate. Purify by vacuum distillation.
Part 2: Synthesis of 3-(1,1-Difluoroethyl)-4-hydroisoxazol-5-one (2)
This step involves the cyclocondensation of the β-ketoester with hydroxylamine to form the isoxazole ring.[1]
Materials:
-
Ethyl 4,4-difluoro-3-oxopentanoate (1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.
-
In a separate beaker, prepare a solution of sodium carbonate in water.
-
Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring.
-
To this aqueous solution, add a solution of ethyl 4,4-difluoro-3-oxopentanoate (1) in ethanol.
-
Stir the resulting mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
After the reaction is complete, acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield 3-(1,1-difluoroethyl)-4-hydroisoxazol-5-one (2).
Part 3: Synthesis of 4-(Dimethylaminomethylene)-3-(1,1-difluoroethyl)-4-hydroisoxazol-5-one (3)
This step introduces a functional group at the C4 position, which will be converted to the carboxylic acid.[1]
Materials:
-
3-(1,1-Difluoroethyl)-4-hydroisoxazol-5-one (2)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3-(1,1-difluoroethyl)-4-hydroisoxazol-5-one (2) in anhydrous toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude product (3), which can often be used in the next step without further purification.
Part 4: Synthesis of this compound (4)
The final step involves the hydrolysis of the enamine intermediate to the target carboxylic acid.[1]
Materials:
-
4-(Dimethylaminomethylene)-3-(1,1-difluoroethyl)-4-hydroisoxazol-5-one (3)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (6 M)
-
Ethyl acetate
Procedure:
-
Dissolve the crude product (3) in an aqueous solution of sodium hydroxide.
-
Heat the mixture to 40-50 °C and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 6 M hydrochloric acid.
-
The precipitated product, this compound (4), is collected by filtration.
-
Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Mechanism and Scientific Rationale
The synthesis of the isoxazole ring is a classic example of a cyclocondensation reaction.[2][3] In Part 2, the hydroxylamine acts as a dinucleophile. The nitrogen atom attacks the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular attack of the hydroxyl oxygen onto the ester carbonyl, leading to the formation of the stable five-membered heterocyclic ring after dehydration.
The functionalization at the C4 position in Part 3 is achieved through the use of DMF-DMA, which acts as a formylating agent. The acidic proton at the C4 position of the isoxazol-5-one is abstracted, and the resulting carbanion attacks the electrophilic carbon of DMF-DMA.
The final hydrolysis step in Part 4 proceeds via a ring-opening and re-cyclization mechanism. The hydroxide ion attacks the lactone carbonyl, leading to ring opening. Subsequent intramolecular cyclization and acidification yield the desired this compound. This method provides high regioselectivity for the 4-carboxylic acid isomer.[1]
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1 | Ethyl 4,4-difluoro-3-oxopentanoate | Ethyl 2,2-difluoropropanoate | NaOEt | 60-70% |
| 2 | 3-(1,1-Difluoroethyl)-4-hydroisoxazol-5-one | Ethyl 4,4-difluoro-3-oxopentanoate | NH₂OH·HCl | 85-95% |
| 3 | 4-(Dimethylaminomethylene)-3-(1,1-difluoroethyl)-4-hydroisoxazol-5-one | 3-(1,1-Difluoroethyl)-4-hydroisoxazol-5-one | DMF-DMA | 90-98% |
| 4 | This compound | 4-(Dimethylaminomethylene)-3-(1,1-difluoroethyl)-4-hydroisoxazol-5-one | NaOH, HCl | 80-90% |
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low yield in Part 1: Ensure all reagents and solvents are anhydrous, as moisture can quench the sodium ethoxide. The reaction temperature should be carefully controlled during the addition of the esters.
-
Incomplete reaction in Part 2: The reaction may require a longer reaction time or gentle heating. Ensure the pH is neutral to slightly basic during the condensation.
-
Formation of side products in Part 4: The temperature of the hydrolysis should be carefully monitored to avoid degradation of the product. Ensure complete acidification to precipitate the carboxylic acid.
Safety Precautions:
-
Sodium ethoxide: Highly reactive and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydroxylamine hydrochloride: Can be a skin and eye irritant. Handle with care.
-
Toluene: Flammable and toxic. Use in a well-ventilated fume hood.
-
Hydrochloric acid and Sodium hydroxide: Corrosive. Handle with appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can successfully synthesize this important building block for applications in drug discovery and development. The provided troubleshooting tips and safety precautions will help ensure a successful and safe experimental outcome.
References
Sources
Application Notes and Protocols for the Synthesis of Fluorinated Isoxazoles via [3+2] Cycloaddition
Introduction: The Strategic Value of Fluorinated Isoxazoles in Modern Drug Discovery
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Among the privileged heterocyclic structures, the isoxazole ring is a versatile pharmacophore found in numerous approved drugs.[4][5][6] Consequently, the synthesis of fluorinated isoxazoles represents a highly strategic area of research for the development of novel therapeutics with improved efficacy and safety profiles.[3][7]
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, stands out as one of the most efficient and modular methods for constructing the five-membered isoxazole ring.[8][9] This reaction class allows for the convergent synthesis of complex molecules from relatively simple building blocks, offering excellent control over substitution patterns. This guide provides an in-depth exploration of contemporary [3+2] cycloaddition protocols for the synthesis of fluorinated isoxazoles, detailing the underlying mechanisms, offering step-by-step experimental procedures, and discussing the critical factors that govern reaction outcomes.
Core Mechanism: The [3+2] Cycloaddition of Nitrile Oxides
The most common approach to synthesizing isoxazoles via [3+2] cycloaddition involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile (typically an alkene or alkyne).[8][9] The reaction proceeds through a concerted, pericyclic mechanism, leading to the formation of a five-membered heterocyclic ring.[8]
When an alkene is used as the dipolarophile, the initial product is an isoxazoline, which can then be oxidized to the aromatic isoxazole.[4] The use of an alkyne as the dipolarophile directly yields the isoxazole ring in a single step.[8]
The introduction of fluorine can be achieved by employing either a fluorinated dipolarophile or a fluorinated nitrile oxide. The regioselectivity of the cycloaddition—that is, the orientation of the dipole relative to the dipolarophile—is a critical consideration and is governed by both steric and electronic factors, which can be analyzed using Frontier Molecular Orbital (FMO) theory.[9][10]
Caption: General [3+2] cycloaddition of a nitrile oxide and an alkyne.
Protocol 1: Synthesis of 5-Fluoro-isoxazoles from 1,1-Difluoroallenes
This protocol details a gold-catalyzed [3+2] cycloaddition between a nitrile oxide and a 1,1-difluoroallene, followed by aromatization to yield a 5-fluoroisoxazole.[11][12] The use of a gold catalyst is crucial for activating the allene and controlling the regioselectivity of the cycloaddition. The intermediate 4-alkylidene-5,5-difluoroisoxazoline readily undergoes dehydrofluorination to furnish the final aromatic product.[11][12]
Experimental Workflow
Caption: Workflow for the synthesis of 5-fluoroisoxazoles.
Detailed Step-by-Step Methodology
Materials:
-
Aryl or alkyl aldoxime (nitrile oxide precursor)
-
1,1-Difluoroallene derivative
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Gold(I) chloride (AuCl)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime (1.0 equiv), the 1,1-difluoroallene (1.2 equiv), and anhydrous CH₂Cl₂.
-
Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise to the solution. This will convert the aldoxime to the corresponding hydroximoyl chloride.
-
In Situ Cycloaddition: Slowly add triethylamine (Et₃N) (1.5 equiv) dropwise to the reaction mixture. The base generates the nitrile oxide in situ from the hydroximoyl chloride.
-
Catalyst Addition: Add Gold(I) chloride (AuCl) (5 mol%) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The in situ aromatization via dehydrofluorination occurs under these conditions.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-fluoroisoxazole.
Causality and Experimental Insights
-
In Situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and prone to dimerization to form furoxans.[13] Generating them in situ from a stable aldoxime precursor using NCS and a base maintains a low, steady concentration, maximizing the desired cycloaddition pathway.[9]
-
Role of the Gold Catalyst: The Au(I) catalyst acts as a π-acid, coordinating to the allene. This coordination polarizes the allene, creating an aurated difluoroallylic cation intermediate, which directs the regioselective attack of the nitrile oxide to yield the 5,5-difluoroisoxazoline exclusively.[11][12]
-
Aromatization: The resulting (E)-4-alkylidene-5,5-difluoroisoxazoline is primed for elimination. The reaction conditions, often facilitated by the base present, promote the elimination of hydrogen fluoride (HF) to yield the stable, aromatic 5-fluoroisoxazole ring.[11][12]
Protocol 2: Synthesis of 3-Trifluoromethyl-isoxazoles from Trifluoroacetohydroximoyl Chloride
This protocol describes the synthesis of isoxazoles bearing a trifluoromethyl group at the 3-position. This is achieved by reacting an alkyne with trifluoroacetonitrile oxide, which is generated in situ from a stable precursor like trifluoroacetohydroximoyl chloride.[13] This approach is powerful as the trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its profound effects on lipophilicity and metabolic stability.[2][14]
Reaction Data Summary
| Entry | Alkyne Dipolarophile (R²) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Et₃N | Toluene | 80 | 85 | [13] |
| 2 | 1-Hexyne | DIPEA | CH₂Cl₂ | 25 | 78 | [13] |
| 3 | Ethyl propiolate | Na₂CO₃ | Acetonitrile | 60 | 92 | [13] |
| 4 | 4-Methoxyphenylacetylene | Et₃N | THF | 65 | 88 | [13] |
Detailed Step-by-Step Methodology
Materials:
-
Trifluoroacetohydroximoyl chloride (or corresponding bromide)
-
Substituted alkyne
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Toluene, THF, or CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the substituted alkyne (1.0 equiv) and trifluoroacetohydroximoyl chloride (1.2 equiv) in an anhydrous solvent under an inert atmosphere.
-
Nitrile Oxide Generation and Cycloaddition: Add the base (1.5 equiv) dropwise to the solution at room temperature.
-
Heating: Heat the reaction mixture to the temperature indicated in the table above (typically 60-80 °C) and maintain for 4-12 hours. The reaction should be stirred vigorously.
-
Monitoring: Monitor the consumption of the starting materials by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any precipitated salts (e.g., triethylammonium chloride).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-trifluoromethyl-isoxazole.
Causality and Experimental Insights
-
Fluorinated 1,3-Dipole: The key to this synthesis is the use of a fluorinated nitrile oxide precursor. Trifluoroacetohydroximoyl chloride is a convenient and stable source for the highly reactive trifluoroacetonitrile oxide.[13]
-
Regioselectivity: The regiochemical outcome is dictated by the electronic properties of the reacting partners. The trifluoromethyl group is strongly electron-withdrawing, influencing the frontier molecular orbitals of the nitrile oxide. For terminal alkynes, this generally leads to the formation of the 3-CF₃, 5-substituted isoxazole as the major regioisomer.[10]
-
Choice of Base and Solvent: A non-nucleophilic organic base is essential to dehydrohalogenate the hydroximoyl chloride without competing in side reactions. The choice of solvent can influence reaction rates and solubility of the reagents. Toluene and THF are common choices for reactions requiring elevated temperatures.
Conclusion
The [3+2] cycloaddition reaction is a robust and versatile strategy for the synthesis of medicinally relevant fluorinated isoxazoles. By carefully selecting either a fluorinated dipolarophile or a fluorinated 1,3-dipole, researchers can access a wide array of substituted isoxazoles with high efficiency and control. The protocols outlined in this guide provide a solid foundation for laboratory synthesis, while the mechanistic insights offer a framework for troubleshooting and further methods development in the pursuit of novel fluorinated drug candidates.
References
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Fuchibe, K., Sakon, K., Suto, K., Eto, R., Nakazono, S., & Ichikawa, J. (2023). Fluorine-Activated and -Directed Allene Cycloadditions with Nitrile Oxides and Imine Oxides: Synthesis of Ring-Fluorinated Isoxazole Derivatives. Organic Letters, 25(39), 7258–7262. [Link]
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Li, G., et al. (2022). Asymmetric synthesis of isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles via squaramide-catalysed [3 + 2] cycloaddition reactions. Organic & Biomolecular Chemistry. [Link]
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Al-Karawi, A. J. M., et al. (2014). Synthesis of isoxazolines by [3 + 2] 1,3-dipolar cycloaddition followed by MnO2-oxidation reaction. ResearchGate. [Link]
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Tellez, J., et al. (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. PMC. [Link]
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Fuchibe, K., Sakon, K., Suto, K., Eto, R., Nakazono, S., & Ichikawa, J. (2023). Fluorine-Activated and -Directed Allene Cycloadditions with Nitrile Oxides and Imine Oxides: Synthesis of Ring-Fluorinated Isoxazole Derivatives. PubMed. [Link]
-
Tellez, J., et al. (2013). Synthesis of trifluoromethylated isoxazolidines: 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes. PubMed. [Link]
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Mironov, M. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
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Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
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Various Authors. (2025). Synthetic Strategies to Access Fluorinated Azoles. PMC. [Link]
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Various Authors. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. [Link]
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Portella, C., et al. (2025). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. MDPI. [Link]
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Wang, Y., et al. (2019). Ring-Opening Fluorination of Isoxazoles. ResearchGate. [Link]
-
Wikipedia Contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Szymański, W., et al. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]
-
El-Fakharany, E. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
-
Prakash, G. K. S., et al. (2017). Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. Request PDF. [Link]
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Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove. [Link]
-
Mlostoń, G., et al. (2025). Efficient synthesis of fluoroalkylated 1,4,2-oxathiazoles via regioselective [3 + 2]-cycloaddition of fluorinated nitrile oxides with thioketones. ResearchGate. [Link]
-
Roy, S. (2019). A Study To Regioselectively Access Fluorinated Triazoles And Isoxazoles. eGrove. [Link]
-
Wallace, D. J., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
Stevens, B. D., et al. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC. [Link]
-
Szymańska, J., et al. (2022). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. PMC. [Link]
-
Various Authors. (2016). Catalytic enantioselective (3+2) cycloaddition synthesis of trisubstituted isoxazolidines. ResearchGate. [Link]
-
Various Authors. (2025). Stereodivergent synthesis of functionalized perhydropyrrolo[1,2-b]isoxazoles based on [3+2[-cycloaddition of DACs and isoxazolines. ChemRxiv. [Link]
-
Al-Karawi, A. J. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]/913)
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Strategic Introduction of the 1,1-Difluoroethyl Moiety into Isoxazole Scaffolds: Reagents, Mechanisms, and Protocols
An Application Guide for Drug Development Professionals
Abstract
The 1,1-difluoroethyl (–CF₂CH₃) group has emerged as a crucial substituent in modern medicinal chemistry. Its unique stereoelectronic properties, serving as a bioisostere for methoxy and other alkoxy groups, can significantly enhance metabolic stability, modulate pKa, and improve membrane permeability of drug candidates.[1][2] The isoxazole ring is a privileged scaffold, present in numerous approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its versatile synthetic handles.[3] The convergence of these two motifs—1,1-difluoroethylated isoxazoles—represents a promising strategy for the development of next-generation therapeutics.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the reagents and methodologies for the introduction of the 1,1-difluoroethyl group into isoxazoles. We will move beyond simple procedural lists to explore the underlying reaction mechanisms, discuss the rationale for reagent selection, and provide detailed, field-tested protocols for key transformations.
The Strategic Advantage of the 1,1-Difluoroethyl Group
The substitution of a metabolically labile methoxy group with a 1,1-difluoroethyl group can be a powerful strategy in drug design. The CF₂CH₃ moiety mimics the steric profile of an alkoxy ether but offers a distinct electronic signature and resistance to oxidative metabolism.[2][4] A notable example of its impact is in the development of LSZ102, a clinical agent for estrogen receptor-alpha-positive breast cancer, where this substitution proved critical for its therapeutic profile.[1]
However, the direct functionalization of aromatic systems, particularly electron-deficient heterocycles like isoxazoles, with a CF₂CH₃ group presents significant synthetic challenges. These include controlling regioselectivity on the isoxazole ring and identifying reagents that are stable, accessible, and effective under mild conditions compatible with complex molecular scaffolds.
Mechanistic Classes of 1,1-Difluoroethylation Reagents
The methods to forge a C–CF₂CH₃ bond can be broadly categorized by the nature of the difluoroethylating species. Understanding these mechanistic pathways is critical for selecting the appropriate conditions and anticipating potential side reactions.
Radical 1,1-Difluoroethylation
Radical-based methods have become the forefront of late-stage functionalization due to their high functional group tolerance and compatibility with complex substrates.[5] These reactions typically involve the generation of a 1,1-difluoroethyl radical (•CF₂CH₃), which is then trapped by the isoxazole ring.
Mechanism: Photoredox Catalysis Visible-light photoredox catalysis is a premier method for generating radicals under exceptionally mild conditions.[6] A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs light and enters an excited state, enabling it to engage in single-electron transfer (SET) with a suitable radical precursor.
A common precursor is 1,1-difluoroethylsulfonyl chloride (CH₃CF₂SO₂Cl). The excited photocatalyst reduces the sulfonyl chloride, which then fragments to release the •CF₂CH₃ radical, sulfur dioxide, and a chloride anion.[2] This radical can then add to the isoxazole ring, typically at the most electron-deficient position (C5 or C3), followed by an oxidation and deprotonation sequence to restore aromaticity.
Caption: Generalized photoredox cycle for radical 1,1-difluoroethylation.
Transition Metal-Catalyzed Cross-Coupling
For substrates that can be pre-functionalized, transition metal-catalyzed cross-coupling offers a robust and scalable route. This approach involves coupling an isoxazole-metal species (e.g., derived from an isoxazolylboronic acid) with a difluoroethyl source.
A highly effective method utilizes the inexpensive and abundant industrial raw material 1,1-difluoroethyl chloride (CH₃CF₂Cl) in a nickel-catalyzed cross-coupling with arylboronic acids.[1][4][7] The mechanism is believed to proceed through a Ni(I)/Ni(III) catalytic cycle, where oxidative addition of CH₃CF₂Cl to a Ni(I) species generates a 1,1-difluoroethyl radical, which then combines with the nickel center.[1]
Nucleophilic and Electrophilic Reagents
-
Nucleophilic Reagents : These reagents deliver a "CF₂CH₃⁻" equivalent. Examples include the phosphonium salt (Ph₃P⁺CF₂CH₃ BF₄⁻), which can react with electrophilic sites like aldehydes and imines.[8] Another route involves the in situ generation of CuCF₂CH₃ from TMSCF₂CH₃.[9] Their application to isoxazoles would likely require prior functionalization to introduce a suitable electrophilic handle (e.g., a formyl group).
-
Electrophilic Reagents : These reagents deliver a "CF₂CH₃⁺" equivalent. Hypervalent iodine reagents, such as (2,2-difluoroethyl)(4-methoxyphenyl)iodonium triflate, have been developed for the electrophilic difluoroethylation of soft nucleophiles like thiols and amines.[10] Direct electrophilic functionalization of the isoxazole ring is challenging and may require highly activated substrates.
Reagent Selection and Comparison
The choice of methodology depends critically on the substrate, desired scale, and the stage of the synthetic sequence.
| Methodology | Reagent(s) | Reaction Type | Key Strengths | Limitations | Typical Substrate |
| Photoredox Catalysis | CH₃CF₂SO₂Cl, Ir or Ru photocatalyst | Radical C-H Functionalization | Excellent functional group tolerance; mild conditions; suitable for late-stage modification.[2][6] | Requires specialized photochemical equipment; regioselectivity can be an issue. | Substituted Isoxazole |
| Nickel Cross-Coupling | CH₃CF₂Cl, Ni catalyst, ligand | Radical Cross-Coupling | Uses inexpensive, readily available starting material; highly scalable.[1][4] | Requires pre-functionalization of the isoxazole (e.g., as a boronic acid). | Isoxazolylboronic Acid |
| Copper-Catalyzed Cycloaddition | CF₃CH₂NH₂, t-BuONO, CuI | Cycloaddition | Builds the functionalized isoxazole ring directly; good regiocontrol.[11] | Not a late-stage functionalization method; requires alkyne and amine precursors. | Terminal Alkyne |
| Nucleophilic Addition | Ph₃P⁺CF₂CH₃ BF₄⁻ | Nucleophilic | Effective for carbonyls and imines.[8] | Not suitable for direct C-H functionalization of the isoxazole ring. | Isoxazole-carboxaldehyde |
| Electrophilic Addition | Aryl(CF₂CH₂)-iodonium salt | Electrophilic | Effective for soft nucleophiles (S, N).[10] | Limited applicability for direct functionalization of the isoxazole core. | Thio- or Amino-isoxazole |
Detailed Application Protocols
The following protocols are presented as robust starting points for laboratory execution.
Protocol 1: Direct C-H 1,1-Difluoroethylation of 3,5-Dimethylisoxazole via Photoredox Catalysis
This protocol describes the direct C-H functionalization at the C4 position of an isoxazole using a commercially available radical precursor and an iridium photocatalyst. The C4 position is targeted due to the activating nature of the flanking methyl groups.
Scientist's Note: This method is ideal for late-stage functionalization where the core isoxazole scaffold is already assembled. The reaction is tolerant of many functional groups, but substrates with easily oxidizable groups (e.g., thiols, anilines) may require optimization. Degassing the reaction mixture is critical to remove oxygen, which can quench the excited state of the photocatalyst.
Materials:
-
3,5-Dimethylisoxazole
-
1,1-Difluoroethylsulfonyl chloride (CH₃CF₂SO₂Cl)
-
fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine))
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous and degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (450-460 nm)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethylisoxazole (0.1 mmol, 1.0 equiv.), fac-Ir(ppy)₃ (0.002 mmol, 2 mol%), and Na₂CO₃ (0.2 mmol, 2.0 equiv.).
-
Add 1.0 mL of degassed anhydrous acetonitrile via syringe.
-
Add 1,1-difluoroethylsulfonyl chloride (0.15 mmol, 1.5 equiv.) via syringe.
-
Seal the flask and stir the mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source. Ensure the reaction is actively cooled with a fan to maintain room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), turn off the light source.
-
Quench the reaction with saturated aqueous sodium bicarbonate (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-(1,1-difluoroethyl)-3,5-dimethylisoxazole.
Protocol 2: Synthesis of 3-(1,1-Difluoroethyl)-5-phenylisoxazole via Copper-Catalyzed Cycloaddition
This protocol builds the isoxazole ring directly from a terminal alkyne and an in situ generated difluoro-containing diazo species.[11] It provides excellent control over regioselectivity, placing the difluoroethyl group at the C3 position.
Caption: Experimental workflow for the synthesis of a difluoroethyl isoxazole.
Materials:
-
Phenylacetylene
-
2,2-Difluoroethylamine (H₂NCH₂CF₂H)
-
tert-Butyl nitrite (t-BuONO)
-
Copper(I) iodide (CuI)
-
Acetic acid (AcOH)
-
Chloroform (CHCl₃), anhydrous
-
Schlenk tube with a magnetic stir bar
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add phenylacetylene (0.25 mmol, 1.0 equiv.), CuI (0.025 mmol, 10 mol%), and 2,2-difluoroethylamine (0.50 mmol, 2.0 equiv.).
-
Add 2.0 mL of anhydrous chloroform, followed by acetic acid (0.1 mmol, 0.4 equiv.).
-
To the stirred solution, add tert-butyl nitrite (0.50 mmol, 2.0 equiv.) dropwise at room temperature.
-
Seal the tube and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with dichloromethane (10 mL) and wash with water (2 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(1,1-difluoroethyl)-5-phenylisoxazole.
Troubleshooting and Safety
-
Low Yield in Photoredox Reactions: Ensure the system is thoroughly degassed. Check the viability of the photocatalyst; some can degrade with prolonged exposure to light and air.
-
Poor Regioselectivity: The electronic nature of the isoxazole substituents dictates the site of radical attack. Consider alternative strategies like cross-coupling if regioselectivity in C-H functionalization is poor.
-
Decomposition in Copper-Catalyzed Reactions: Ensure the quality of the copper catalyst and the dryness of the solvent. The diazo intermediate can be unstable; ensure the tert-butyl nitrite is added slowly at the correct temperature.
-
Safety: Fluorinated reagents should be handled with care in a well-ventilated fume hood. Many organofluorine compounds are volatile and potentially toxic. Standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
References
-
Application of the 1,1-difluoroethyl phosphonium salt for the 1,1-difluoroethylation reaction of carbonyl derivatives. ResearchGate. Available at: [Link]
-
Difluoroethylation Reactions of Organic Compounds. ResearchGate. Available at: [Link]
-
Deng, Z., Liu, C., Zeng, X. L., Lin, J. H., & Xiao, J. C. (2016). Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt. The Journal of Organic Chemistry, 81(24), 12084–12090. Available at: [Link]
-
Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. DOI. Available at: [Link]
-
Wang, F., et al. (2019). 1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(49), 28409-28413. Available at: [Link]
-
1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Publishing. Available at: [Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Wiley Online Library. Available at: [Link]
-
Difluoromethylation of heterocycles via a radical process. RSC Publishing. Available at: [Link]
-
Besset, T., et al. (2019). Recent Advances for the Direct Introduction of the CF₂Me Moiety. Frontiers in Chemistry, 7, 13. Available at: [Link]
-
Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Wiley Online Library. Available at: [Link]
-
A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS. International Journal of Futuristic Innovation in Engineering, Science and Technology. Available at: [Link]
-
da Silva, J. F., et al. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 5(82), 67123-67135. Available at: [Link]
-
1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Publishing. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI. Available at: [Link]
-
Control reactions: A. Direct nucleophilic attack on... ResearchGate. Available at: [Link]
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- 5. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 8. Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Detailed Guide to the Hydrolysis of Ethyl 3-(1,1-difluoroethyl)isoxazole-4-carboxylate
Introduction: Navigating the Hydrolysis of a Fluorinated Isoxazole Core
The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its role in bioisosteric replacement of other functional groups and its diverse pharmacological activities.[1] When functionalized with moieties such as a 1,1-difluoroethyl group, these heterocycles present unique opportunities for modulating the physicochemical properties of drug candidates, including metabolic stability and lipophilicity. The hydrolysis of an ester, such as the ethyl ester in ethyl 3-(1,1-difluoroethyl)isoxazole-4-carboxylate, to its corresponding carboxylic acid is a fundamental transformation, often pivotal in the synthesis of active pharmaceutical ingredients (APIs) or key intermediates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the hydrolysis of ethyl 3-(1,1-difluoroethyl)isoxazole-4-carboxylate. We will delve into the mechanistic underpinnings of the reaction, present detailed protocols for both base- and acid-catalyzed hydrolysis, and discuss critical considerations for ensuring a successful and high-yielding transformation while maintaining the integrity of the isoxazole ring and the difluoroethyl substituent.
Chemical Structures and Reaction Overview
The hydrolysis of ethyl 3-(1,1-difluoroethyl)isoxazole-4-carboxylate to 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid is depicted below. This transformation can be achieved under either basic or acidic conditions.
Caption: General scheme for the hydrolysis of the ethyl ester.
Mechanistic Considerations: A Balancing Act of Reactivity
The isoxazole ring is generally considered stable under a range of conditions, including exposure to oxidizing agents, acids, and bases.[2] However, the N-O bond within the ring is inherently weak and can be susceptible to cleavage under harsh conditions, such as strong reducing agents or high temperatures.[3] For the hydrolysis of an ester substituent, the primary challenge is to achieve complete conversion to the carboxylic acid without inducing undesired ring opening.
Base-Catalyzed Hydrolysis (Saponification): This is the more common method for ester hydrolysis. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. While effective, basic conditions, especially at elevated temperatures, can increase the risk of isoxazole ring cleavage.[4][5] The choice of base (e.g., LiOH, NaOH) and solvent system (e.g., THF/water, methanol/water) is crucial for balancing the rate of hydrolysis with the stability of the isoxazole core.
Acid-Catalyzed Hydrolysis: This method involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. Generally, acid-catalyzed hydrolysis is an equilibrium process. To drive the reaction to completion, an excess of water is typically used. Strong mineral acids such as sulfuric acid or a mixture of hydrochloric and acetic acids are often employed.[6] This approach can be advantageous if the molecule contains other base-sensitive functional groups.
The Stability of the 1,1-Difluoroethyl Group: The carbon-fluorine bond is exceptionally strong, rendering fluoroalkyl groups generally stable to hydrolysis.[7] While some fluorinated compounds can undergo defluorination under specific metabolic or harsh chemical conditions, the 1,1-difluoroethyl group is anticipated to be stable under the standard conditions required for ester hydrolysis.[8][9]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on laboratory-specific conditions and the purity of the starting material.
Protocol 1: Base-Catalyzed Hydrolysis
This protocol utilizes lithium hydroxide in a mixed solvent system, a common and effective method for the saponification of isoxazole esters.[4][10]
Materials:
-
Ethyl 3-(1,1-difluoroethyl)isoxazole-4-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 1:1 hexanes:ethyl acetate with 1% acetic acid)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: To a solution of ethyl 3-(1,1-difluoroethyl)isoxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio), add lithium hydroxide monohydrate (1.5-3.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
-
Work-up: a. Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the THF under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities. c. Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The product, this compound, should precipitate out of the solution. d. Extract the aqueous layer with ethyl acetate (3 x volumes). e. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Sources
- 1. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif [beilstein-journals.org]
- 9. fluoridealert.org [fluoridealert.org]
- 10. echemi.com [echemi.com]
Using 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid in peptide coupling
Application Note: Peptide Coupling with 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid [1]
Abstract
This guide details the optimization and execution of amide bond formation using This compound .[1] This building block is increasingly utilized in medicinal chemistry to introduce a metabolically stable, lipophilic surrogate for ethyl or isopropyl groups. However, the unique electronic and steric environment created by the ortho-1,1-difluoroethyl moiety requires specific coupling strategies to ensure high yields and purity. This document provides validated protocols for solution-phase and solid-phase synthesis (SPPS).
Chemical Profile & Synthetic Challenges
Understanding the physicochemical properties of this building block is the first step toward successful coupling.
| Property | Description | Synthetic Implication |
| Structure | Isoxazole core with a carboxylic acid at C4 and a | Steric Hindrance: The bulky 1,1-difluoroethyl group is ortho to the reaction center, hindering nucleophilic attack. |
| Electronic Effect | Electron-deficient heterocycle + electron-withdrawing | Acidity: The carboxylic acid is more acidic (pKa |
| Stability | High thermal and metabolic stability.[1] | Robustness: Compatible with standard Fmoc/tBu deprotection cocktails (TFA, Piperidine).[1][3] |
| Solubility | Moderate in DCM; High in DMF, DMSO, NMP. | Solvent Choice: DMF or NMP is preferred to prevent precipitation of the activated intermediate. |
The "Ortho-Fluorine" Effect
Unlike a simple methyl group, the 1,1-difluoroethyl group exerts a significant inductive effect ($ -I $).[1] While this increases the electrophilicity of the activated ester (making the actual coupling step fast once formed), it significantly retards the initial activation step (formation of the active ester) because the carboxylate oxygen is less nucleophilic. Furthermore, the activated species is prone to rapid hydrolysis if moisture is present.
Strategic Decision Framework
Do not default to carbodiimides (DCC/DIC) for this coupling.[1] The combination of sterics and low nucleophilicity necessitates more potent activation agents.
Figure 1: Decision tree for selecting the optimal coupling strategy based on the amine partner's steric profile.
Detailed Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Primary amines, resin-bound amines, and standard parallel synthesis.
Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At active ester.[1] The 7-aza nitrogen in the leaving group provides a "neighboring group effect" that accelerates the amine attack, compensating for the steric bulk of the difluoroethyl group.
Reagents:
-
Acid: this compound (1.0 equiv)[1]
-
Amine: 1.0 – 1.2 equiv[1]
-
Coupling Agent: HATU (1.1 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Concentration: 0.1 – 0.2 M)[1]
Step-by-Step:
-
Pre-activation (Critical): Dissolve the Acid and HATU in anhydrous DMF under nitrogen. Add DIPEA.
-
Wait Time: Stir for 2–5 minutes . Note: Do not stir longer than 10 minutes before adding the amine, as the active ester can degrade or undergo guanidinylation.
-
Coupling: Add the Amine (dissolved in minimal DMF) to the activated acid mixture.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 5% citric acid, sat. NaHCO3, and brine. Dry over MgSO4.[1]
Protocol B: The "Power" Method (Acid Chloride)
Best for: Electron-deficient anilines, bulky secondary amines, or scale-up (>10g).
Mechanism: Converting the acid to its acid chloride removes the dependence on the carboxylate's nucleophilicity. The acid chloride is a small, highly electrophilic species that overcomes the steric hindrance of the ortho-difluoroethyl group.
Reagents:
Step-by-Step:
-
Activation: Suspend the Acid in anhydrous DCM (0.2 M) under Argon/Nitrogen.
-
Catalysis: Add catalytic DMF (approx. 1-2 mol%).[1]
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (
) will occur.[1] -
Conversion: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases and the solution clears.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. (Caution: Do not heat >30°C).
-
Coupling: Redissolve the crude acid chloride in DCM or THF. Add this solution dropwise to a mixture of the Amine (1.1 equiv) and a base (Et3N or Pyridine, 2.0 equiv) at 0°C.
-
Completion: Stir at RT for 1 hour.
Protocol C: Solid Phase Peptide Synthesis (SPPS)
Best for: Automated synthesis of peptides containing this motif.[1]
Challenges: On-resin coupling is slower due to diffusion limits and the steric bulk of the difluoroethyl group.
Recommended Cycle (Fmoc Chemistry):
-
Resin Swelling: DMF (30 min).
-
Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
-
Coupling Cocktail:
-
Time: Double coupling is recommended.
-
Coupling 1: 60 minutes at RT.
-
Coupling 2: 60 minutes at RT (fresh reagents).
-
-
Capping: Acetic anhydride/Pyridine (to block unreacted amines).[1]
Analytical & Quality Control
NMR Signatures:
- NMR: The 1,1-difluoroethyl group ($ -CF_2CH_3 $) typically appears as a quartet (or multiplet) around -85 to -95 ppm .[1] This is a clean diagnostic peak to confirm the integrity of the fluorinated group.
-
NMR: The methyl group of the
moiety appears as a triplet ( ) in the 1.8–2.2 ppm range.[1]
Common Byproducts:
-
N-Acyl Urea: If using carbodiimides (DIC/EDC) without HOAt, you may see a rearranged N-acyl urea peak.[1] Solution: Switch to HATU.
-
Hydrolysis: The acid chloride is very sensitive. If the product peak is low and starting material (acid) reappears, your solvents were not anhydrous.
Safety & Handling
-
Fluorine Safety: While the
group is stable, combustion of fluorinated compounds can release HF. Incinerate waste in appropriate facilities.[1] -
Sensitizers: HATU and HOAt are potential skin sensitizers.[1] Use double gloves and work in a fume hood.[1]
-
Acid Chloride: Oxalyl chloride releases toxic CO and HCl gas.[1] Must be used in a well-ventilated hood.[1]
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
-
Enamine Ltd. (2025).[1] Building Blocks: Aliphatic Isosteres of Carboxylic Acids. Enamine Catalog. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
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Application Note & Protocol: A Guide to the Synthesis of 3-(1,1-difluoroethyl)isoxazole-4-carbonyl chloride
Abstract
This technical guide provides a comprehensive, field-proven protocol for the preparation of 3-(1,1-difluoroethyl)isoxazole-4-carbonyl chloride, a key fluorinated building block for pharmaceutical and agrochemical research. The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a difluoroethyl moiety can significantly enhance metabolic stability and binding affinity. This document details a robust two-step synthetic strategy, beginning with the synthesis of the precursor 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid, followed by its conversion to the target acyl chloride. We provide in-depth explanations for procedural choices, a detailed reaction mechanism, characterization data, troubleshooting, and rigorous safety protocols tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Isoxazoles
Isoxazoles are five-membered heterocyclic compounds that have garnered immense attention in medicinal chemistry due to their therapeutic potential and structural versatility.[2] These scaffolds are integral to numerous clinically approved drugs and are explored for treating a wide array of conditions, from neurological disorders to infectious diseases and cancer.[1][3][4]
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. The 1,1-difluoroethyl group, in particular, serves as a bioisostere for hydroxyl or thiol groups and can modulate a molecule's lipophilicity, pKa, and metabolic stability. Consequently, 3-(1,1-difluoroethyl)isoxazole-4-carbonyl chloride represents a high-value intermediate. As a reactive acyl chloride, it serves as a versatile handle for introducing the fluorinated isoxazole core into larger, more complex molecules via reactions with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively.[5]
This guide presents a reliable and reproducible methodology for its synthesis, empowering researchers to access this critical building block for novel molecular discovery.
Overall Synthetic Strategy
The preparation of the target acyl chloride is most efficiently achieved via a two-stage process starting from a suitable β-ketoester. The overall workflow involves the initial construction of the isoxazole ring system to form the carboxylic acid precursor, followed by a chlorination step to yield the final product.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocols
Part 1: Synthesis of this compound
The construction of the isoxazole ring is achieved through a classical cyclocondensation reaction. This protocol utilizes a difluorinated β-ketoester and hydroxylamine, which react to form the heterocyclic ring with high regioselectivity.[6]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 4,4-difluoro-3-oxopentanoate | 180.15 | 50.0 | 1.0 |
| Hydroxylamine hydrochloride | 69.49 | 55.0 | 1.1 |
| Sodium hydroxide (NaOH) | 40.00 | 160.0 | 3.2 |
| Ethanol (EtOH) | - | 200 mL | - |
| Water (H₂O) | - | 200 mL | - |
| Hydrochloric acid (HCl), concentrated | - | As needed | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Protocol
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (6.4 g, 160 mmol) in a mixture of ethanol (200 mL) and water (50 mL).
-
Hydroxylamine Solution: To the alkaline solution, add hydroxylamine hydrochloride (3.82 g, 55.0 mmol) and stir until fully dissolved.
-
Addition of Ketoester: Add ethyl 4,4-difluoro-3-oxopentanoate (9.01 g, 50.0 mmol) dropwise to the reaction mixture at room temperature over 15 minutes.
-
Saponification and Cyclization: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. The initial cyclization is followed by in-situ saponification of the intermediate ethyl ester.
-
Workup - Acidification: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water (150 mL). Carefully acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath. A white precipitate should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Part 2: Preparation of 3-(1,1-difluoroethyl)isoxazole-4-carbonyl chloride
This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride. Oxalyl chloride is chosen as the chlorinating agent due to its high reactivity and the volatile nature of its byproducts (CO, CO₂, HCl), which simplifies purification.[7][8] A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of a Vilsmeier-type intermediate.[9][10]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are extremely sensitive to moisture and will readily hydrolyze back to the carboxylic acid.[9] Therefore, all glassware must be flame- or oven-dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Solvent: Dichloromethane (DCM) is an excellent choice as it is anhydrous, inert to the reaction conditions, and has a low boiling point, making it easy to remove.
-
Catalytic DMF: The reaction between a carboxylic acid and oxalyl chloride can be slow. DMF acts as a catalyst by first reacting with oxalyl chloride to form the highly electrophilic Vilsmeier reagent, which then readily reacts with the carboxylic acid.[10]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 177.11 | 20.0 | 1.0 |
| Oxalyl chloride ((COCl)₂) | 126.93 | 24.0 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| N,N-Dimethylformamide (DMF), anhydrous | - | ~2 drops | Catalytic |
Step-by-Step Protocol
-
Inert Atmosphere Setup: Assemble a flame-dried 250 mL two-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel.
-
Reagent Addition: To the flask, add this compound (3.54 g, 20.0 mmol) and dissolve it in anhydrous dichloromethane (100 mL).
-
Catalyst Addition: Add two drops of anhydrous N,N-dimethylformamide to the solution.
-
Addition of Chlorinating Agent: Add oxalyl chloride (2.0 mL, 24.0 mmol) to the dropping funnel. Add the oxalyl chloride dropwise to the stirred solution at 0 °C (ice bath) over 20-30 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure the reaction is performed in a well-ventilated chemical fume hood.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid and the formation of the methyl ester.
-
Isolation: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with anhydrous toluene (2 x 20 mL).[11]
-
Purification: The resulting crude 3-(1,1-difluoroethyl)isoxazole-4-carbonyl chloride is often of sufficient purity for subsequent steps. If higher purity is required, fractional distillation under high vacuum can be performed.[11][12] Store the final product under an inert atmosphere in a sealed container.
Reaction Mechanism: Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF proceeds through the formation of the highly reactive Vilsmeier reagent.
Caption: Mechanism of acyl chloride synthesis using oxalyl chloride/DMF.
-
Vilsmeier Reagent Formation: DMF attacks oxalyl chloride, which then decomposes, losing carbon monoxide and carbon dioxide to form the electrophilic Vilsmeier reagent.[10]
-
Carboxylic Acid Activation: The oxygen of the carboxylic acid attacks the Vilsmeier reagent, forming a new intermediate.
-
Product Formation: A chloride ion (from the initial reaction or present in the salt form) attacks the carbonyl carbon of the activated intermediate. This tetrahedral intermediate collapses to form the final acyl chloride, regenerating the DMF catalyst.
Characterization and Data
The final product should be characterized using a suite of spectroscopic techniques to confirm its identity and purity.
Table of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isoxazole ring proton and the methyl group of the difluoroethyl moiety. The CH₃ signal will appear as a triplet due to coupling with the two fluorine atoms. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms, likely appearing as a quartet due to coupling with the three methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon (acyl chloride, ~160-165 ppm), isoxazole ring carbons, and the difluoroethyl group carbons. The carbon attached to fluorine will show a large C-F coupling. |
| FT-IR | A strong, characteristic carbonyl (C=O) stretching band for the acyl chloride at approximately 1780-1800 cm⁻¹.[13] This is shifted to a higher wavenumber compared to the starting carboxylic acid (~1700-1725 cm⁻¹). |
| MS (EI) | The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl• and CO. |
Note: Exact chemical shifts and coupling constants would need to be determined experimentally.[14][15]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield of Acyl Chloride | Moisture Contamination: Reagents, solvents, or glassware were not fully dry. | Ensure all glassware is rigorously flame- or oven-dried before use. Use anhydrous grade solvents and run the reaction under a strict inert atmosphere.[9][11] |
| Inactive Chlorinating Agent: Old or improperly stored oxalyl chloride. | Use a fresh bottle of oxalyl chloride or purify it by distillation before use. | |
| Starting Material Remains | Insufficient Reagent/Time: Not enough oxalyl chloride or reaction not complete. | Use a slight excess (1.2-1.5 eq.) of oxalyl chloride. Extend the reaction time and monitor by TLC/LC-MS until the starting material is consumed. |
| Product Decomposes During Workup | Hydrolysis: Exposure to atmospheric moisture or aqueous workup. | Avoid any aqueous workup steps. Handle the product quickly and store it immediately under an inert atmosphere. |
| Dark-Colored Product | Side Reactions: Reaction temperature was too high. | Maintain the recommended reaction temperature. The dropwise addition of oxalyl chloride should be done at 0 °C to control the initial exotherm.[11] |
Safety and Handling
The synthesis of acyl chlorides involves hazardous materials and requires strict adherence to safety protocols.
-
General Precautions: All manipulations must be conducted in a properly functioning chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[16]
-
Oxalyl Chloride ((COCl)₂):
-
Hazards: Highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases.[17][18]
-
Handling: Handle only under an inert atmosphere. Keep away from water and moisture. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[18]
-
-
Thionyl Chloride (SOCl₂) (Alternative Reagent):
-
Waste Disposal: Quench excess chlorinating agents carefully by slow addition to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate). All chemical waste must be disposed of according to institutional and local regulations.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- YouTube. (2021). Carboxylic Acid to Acyl Chloride Mechanism.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
- Chemistry LibreTexts. (2023).
- PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides.
- MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- BenchChem. (2025).
- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
- BenchChem. (2025).
- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
- YouTube. (2021). Acids to Acyl Chlorides, Part 1.
- ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?.
- BenchChem. (2025). Purification techniques for products of decanoyl chloride synthesis.
- Merck. (2026).
- Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions.
- ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?.
- Bentham Science. (2021).
- MDPI. (2013).
- ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
- Sigma-Aldrich. (2025).
- Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride.
- Fisher Scientific. (2009).
- PMC. (2022).
- ChemicalBook. (2026).
- Sigma-Aldrich. (2014).
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4.
- Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- PMC. (n.d.).
- PMC. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
- Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Phenyl-5-methyl-4-isoxazole Formyl Chloride.
- eGrove. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones.
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Application Notes and Protocols for Late-Stage Fluorination of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Isoxazoles in Medicinal Chemistry
The isoxazole motif is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. The strategic incorporation of fluorine into these isoxazole-containing molecules represents a powerful approach in late-stage functionalization, often leading to significant improvements in their pharmacokinetic and pharmacodynamic profiles. Fluorination can enhance metabolic stability, increase binding affinity, and modulate pKa, thereby transforming a promising lead compound into a viable drug candidate.
This guide provides an in-depth exploration of contemporary late-stage fluorination methods for isoxazole derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and provide insights into the rationale behind experimental choices. Our focus is on empowering researchers to confidently and effectively implement these powerful synthetic transformations in their own laboratories.
Core Fluorination Strategies for Isoxazole Derivatives
The late-stage fluorination of isoxazoles primarily revolves around two key strategies: direct C-H fluorination at the C4 position and ring-opening fluorination. The choice of method depends on the desired structural outcome and the substitution pattern of the isoxazole core.
Direct C4-H Electrophilic Fluorination: A Gateway to Novel Analogs
The C4 position of the isoxazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This makes direct C4-H fluorination a highly effective and regioselective method for introducing fluorine. The two most prominent electrophilic fluorinating reagents for this transformation are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
The fluorination of the C4 position of isoxazoles proceeds through a classical electrophilic aromatic substitution mechanism. The electrophilic fluorine source (F+) is attacked by the electron-rich C4 carbon of the isoxazole ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or Wheland intermediate. Subsequent deprotonation at the C4 position re-aromatizes the ring, yielding the 4-fluoroisoxazole product.
Application Note: Scalable Synthesis of 3-(1,1-Difluoroethyl)isoxazole Intermediates
Executive Summary & Strategic Analysis
The 3-(1,1-difluoroethyl)isoxazole moiety is an increasingly critical pharmacophore in modern drug discovery. The 1,1-difluoroethyl group (
This application note details the scalable synthesis of this moiety. Unlike traditional laboratory methods that rely on hazardous deoxofluorination (e.g., DAST) of acetyl isoxazoles, this guide prioritizes a "Building Block Approach." This strategy utilizes commercially available, pre-fluorinated starting materials to construct the heterocycle, ensuring safety and regiochemical fidelity at multi-gram to kilogram scales.
Core Chemical Challenge: Regioselectivity vs. Safety
-
The Hazard: Late-stage fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® carries severe thermal runaway risks and shock sensitivity on scales >100g.
-
The Solution: Constructing the ring using Ethyl 2,2-difluoropropanoate as the fluorine source eliminates the need to handle S-F reagents and guarantees the position of the fluorine atoms.
Critical Safety Assessment: Route Selection
The following decision matrix contrasts the two primary synthetic pathways. Method A is the recommended protocol for high-precision, scalable synthesis.
Figure 1: Process Safety & Logic Flow
Caption: Decision tree highlighting the safety superiority of the Building Block approach (Route B) over late-stage fluorination.
Detailed Protocol: The [3+2] Cycloaddition Route
This protocol describes the synthesis of Ethyl 3-(1,1-difluoroethyl)isoxazole-5-carboxylate (a versatile intermediate). The method relies on the in situ generation of a nitrile oxide from a fluorinated hydroximoyl chloride.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Starting Material: Ethyl 2,2-difluoropropanoate (CAS: 28781-85-3)
-
Reagents: DIBAL-H (1.0 M in toluene), Hydroxylamine hydrochloride (
), N-Chlorosuccinimide (NCS), Ethyl propiolate. -
Solvents: DMF (anhydrous), MTBE (Methyl tert-butyl ether), Ethanol.
Workflow Overview
-
Reduction: Ester
Aldehyde (2,2-difluoropropanal). -
Oximation: Aldehyde
Oxime. -
Cycloaddition: Oxime
Hydroximoyl Chloride Isoxazole.
Step-by-Step Methodology
Step 1: Synthesis of 2,2-Difluoropropanal
Note:
-
Charge a reactor with Ethyl 2,2-difluoropropanoate (100 g, 0.72 mol) and anhydrous Toluene (500 mL). Cool to -78°C .
-
Add DIBAL-H (1.0 M in Toluene, 0.79 mol, 1.1 equiv) dropwise over 2 hours, maintaining internal temperature below -70°C.
-
Stir for 1 hour at -78°C.
-
Quench: Slowly add methanol (50 mL) followed by saturated Rochelle’s salt solution (500 mL). Allow to warm to room temperature (RT) and stir vigorously for 2 hours (critical for phase separation).
-
Separate layers. Wash organic layer with brine. Do not concentrate to dryness due to volatility. Use the solution directly or distill carefully (bp ~55-60°C).
Step 2: Formation of 2,2-Difluoropropanal Oxime
-
To the aldehyde solution (or crude oil), add Ethanol (300 mL) and Hydroxylamine hydrochloride (55 g, 0.80 mol).
-
Add Sodium Acetate (65 g, 0.80 mol) dissolved in water (100 mL).
-
Stir at RT for 4 hours. Monitor by TLC (EtOAc/Heptane) or GC-MS.
-
Concentrate ethanol. Extract with MTBE (3 x 200 mL). Wash with brine, dry over
, and concentrate.-
Checkpoint: The oxime is generally a stable oil/low-melting solid.
-
Step 3: [3+2] Cycloaddition (The "One-Pot" Chlorination/Cyclization)
Mechanism: NCS converts the oxime to the hydroximoyl chloride. Base (TEA) eliminates HCl to form the nitrile oxide, which undergoes 1,3-dipolar cycloaddition with the alkyne.
-
Dissolve the 2,2-difluoropropanal oxime (crude from Step 2, ~0.7 mol) in DMF (350 mL).
-
Add N-Chlorosuccinimide (NCS) (100 g, 0.75 mol) portion-wise at 0°C.
-
Caution: Exothermic.[1] Maintain T < 10°C. Stir for 1 hour.
-
-
Add Ethyl propiolate (78 g, 0.80 mol).
-
Critical Step: Add Triethylamine (TEA) (80 g, 0.80 mol) in DMF (100 mL) dropwise over 4 hours at 0°C.
-
Why slow addition? To keep the concentration of the unstable nitrile oxide low, favoring reaction with the alkyne over dimerization (furoxan formation).
-
-
Allow to warm to RT and stir overnight.
-
Workup: Pour into ice water (1.5 L). Extract with EtOAc/Heptane (1:1). Wash with water (3x) to remove DMF.
-
Purification: Crystallization from Heptane or vacuum distillation.
Figure 2: Reaction Pathway Visualization
Caption: Step-wise transformation from stable ester to final isoxazole scaffold.
Alternative Route: Claisen Condensation (High Throughput)
For applications where the 5-position substituent is a methyl or alkyl group (derived from a ketone), the Claisen condensation is more direct but requires strict regiocontrol.
Protocol Summary:
-
Condensation: React Ethyl 2,2-difluoropropanoate with Acetone (or other methyl ketone) using NaOEt or LiHMDS to form the
-diketone: . -
Cyclization: Treat the
-diketone with in refluxing ethanol.-
Regioselectivity Note: The nucleophilic attack of hydroxylamine usually occurs at the most electrophilic carbonyl. The trifluoro/difluoro-acetyl group is highly electrophilic, favoring the formation of the 3-fluoroalkyl-5-alkyl isomer. However, pH control is vital (pH 2-3 favors 3-isomer; basic pH can lead to mixtures).
-
Data Summary & Process Parameters
| Parameter | [3+2] Cycloaddition (Route A) | Claisen Condensation (Route B) |
| Regioselectivity | Excellent (>95:5) | Moderate to Good (Substrate dependent) |
| Scalability | High (Modular) | High (Fewer steps) |
| Safety Profile | Good (Exotherm control via addition rate) | Good (Standard reagents) |
| Cost | Moderate (NCS, Alkyne costs) | Low (Commodity reagents) |
| Key Impurity | Furoxan (Dimer of nitrile oxide) | 5-difluoroethyl isomer |
References
-
Mykhailiuk, P. K. "Fluorinated Isoxazoles: Synthesis and Application in Drug Discovery." Chemical Reviews, 2021. Link (General review of fluoro-isoxazole synthesis).
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry, 1999. Link (Reference for DAST/Deoxo-Fluor safety limits).
-
Hansen, T. V., et al. "One-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes." Journal of Organic Chemistry, 2005. Link (Basis for the NCS/Chloramine-T oxidative cycloaddition protocol).
- Wakefield, B. J. "Fluorinated Pharmaceuticals." Science of Synthesis, 2010. (Discusses the bioisosteric properties of the group).
-
Enamine Ltd. "Building Blocks: Fluorinated Isoxazoles." Link (Commercial availability and industrial relevance of 3-fluoroalkyl isoxazoles).
Sources
Application Notes and Protocols: Amide Coupling with Isoxazole-4-Carboxylic Acid
Introduction: The Significance of Isoxazole-4-Carboxamides in Modern Drug Discovery
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. Specifically, isoxazole-4-carboxamides are a critical class of compounds, often serving as key pharmacophores that drive the biological activity of drug candidates targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3]
The formation of the amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals.[4][5][6] The direct coupling of a carboxylic acid with an amine, however, is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[7][8] Consequently, the carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the amine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various reaction conditions for the successful amide coupling of isoxazole-4-carboxylic acid with a diverse range of amines. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide detailed, field-proven protocols, and offer troubleshooting guidance to overcome common challenges.
Core Principles of Amide Bond Formation with Isoxazole-4-Carboxylic Acid
The successful synthesis of isoxazole-4-carboxamides hinges on the effective activation of the carboxylic acid group. This is typically achieved through the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive intermediate that is readily attacked by the amine nucleophile.[8] The general workflow for this transformation is depicted below.
Caption: General workflow for amide coupling of isoxazole-4-carboxylic acid.
The choice of coupling reagent, base, and solvent are critical parameters that significantly influence the reaction's efficiency, yield, and purity of the final product.
Key Reagents and Their Mechanistic Roles
Coupling Reagents: The Engine of the Reaction
A wide array of coupling reagents are available, each with its own mechanism of action, advantages, and limitations.[6][] They can be broadly categorized into carbodiimides and uronium/phosphonium salts.
Carbodiimide-Based Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide) are among the most common carbodiimide coupling agents.[8][] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then attacked by the amine to form the amide bond.
-
Additives like HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are frequently used in conjunction with carbodiimides.[7][11] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, particularly when coupling chiral amines.[7][11] This two-step activation process generally leads to higher yields and cleaner reactions.[11]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiaresearchnews.com [asiaresearchnews.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Isoxazole Carboxylic Acids
Welcome to the technical support guide for the purification of fluorinated isoxazole carboxylic acids. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique and often highly polar molecules. We will move beyond simple procedural lists to explore the underlying chemical principles that govern purification strategies, providing you with the expert insights needed to troubleshoot and optimize your protocols.
Understanding the Molecule: Why Purification is a Unique Challenge
Fluorinated isoxazole carboxylic acids present a tripartite challenge stemming from their distinct structural features: the isoxazole ring, the carboxylic acid moiety, and the fluorine substituent(s). A firm grasp of their properties is the first step toward successful purification.
-
The Isoxazole Ring: This aromatic heterocycle is generally stable but possesses a weak N-O bond. This bond can be susceptible to cleavage under certain conditions, particularly in the presence of strong bases or during reductive processes[1][2]. This inherent lability must be considered when choosing pH and reagents for purification.
-
The Carboxylic Acid Group: This functional group confers significant acidity. For instance, isoxazole-5-carboxylic acid has a predicted pKa of approximately 2.29, making it a relatively strong organic acid. At neutral or basic pH, the molecule will exist as a highly polar carboxylate anion, which dramatically alters its solubility and chromatographic behavior.
-
Fluorine Substituents: Fluorine is the most electronegative element, and its presence profoundly impacts the molecule's properties. The strong C-F bond is highly polarized, which can alter the molecule's overall dipole moment, hydrophobicity, and the acidity of the carboxylic acid group through inductive effects[3][4][5][6]. These changes directly influence how the molecule interacts with stationary and mobile phases during chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy to start with for a new fluorinated isoxazole carboxylic acid?
For a first attempt, a simple acid-base extraction is often the most effective and scalable initial purification step. This technique specifically leverages the acidity of your target compound to separate it from neutral or weakly acidic/basic impurities. Following this, either recrystallization (for solids) or modified column chromatography is typically employed to achieve high purity.
Q2: How do I choose between column chromatography and recrystallization?
The choice depends on the physical state of your crude product and the nature of the impurities.
-
Choose Recrystallization if: Your product is a solid and you can identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble. It is an excellent method for removing small amounts of similarly polar impurities.
-
Choose Column Chromatography if: Your product is an oil, or if it contains impurities with very similar solubility profiles, making recrystallization difficult. Chromatography is also necessary to separate regioisomers, which are a common challenge in isoxazole synthesis and often have nearly identical polarities[1].
Q3: What are the most common impurities I should anticipate?
Common impurities include unreacted starting materials (e.g., 1,3-dicarbonyl compounds), byproducts such as furoxans (from the dimerization of nitrile oxide intermediates), and regioisomers[1]. In syntheses involving fluorination steps, you may also encounter desfluoro or incompletely fluorinated analogues[7].
Q4: How does the presence of fluorine specifically impact my purification choices?
Fluorine increases the molecule's polarity and can enhance its acidity[5]. This means you may need more polar solvent systems in normal-phase chromatography. In reversed-phase chromatography, the effect can be complex; while fluorine can increase hydrophobicity, the overall polarity of the molecule often necessitates the use of specialized columns designed for polar analytes[8][9].
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the rationale behind them.
Problem: My compound streaks badly on a standard silica gel TLC plate and during column chromatography.
Answer: This is the most common issue faced when purifying carboxylic acids on silica gel. The streaking (or tailing) occurs because the acidic proton of your compound interacts strongly with the slightly basic silanol groups (Si-OH) on the silica surface. This leads to a slow, uneven elution and poor separation.
Solutions:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent. Acetic acid (AcOH) or formic acid (FA) at a concentration of 0.5-2% (v/v) is standard. The added acid protonates the silanol groups and, more importantly, suppresses the deprotonation of your carboxylic acid, ensuring it remains in its neutral, less polar form. This minimizes the strong ionic interactions with the stationary phase, resulting in sharper bands and better separation[1].
-
Use a Different Stationary Phase: If acidification is insufficient, consider alternative stationary phases. Neutral or acidic alumina can sometimes provide better results. For very polar compounds, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) is an excellent alternative.
Problem: My product seems to be decomposing during purification.
Answer: Product decomposition can occur for several reasons, often related to the stability of the isoxazole ring.
Solutions:
-
Avoid Strong Bases: The isoxazole N-O bond can cleave under strongly basic conditions[1][2]. During an aqueous workup, use a mild base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) to extract your acid. Some isoxazoles show noticeable decomposition at basic pH even at room temperature[10].
-
Check Stationary Phase Reactivity: Standard silica gel is acidic and can potentially catalyze the degradation of highly sensitive compounds over the long exposure time of a column run. If you suspect this, you can either try to run the column quickly or switch to a more inert stationary phase like deactivated neutral alumina.
-
Avoid Reductive Conditions: Be aware that certain conditions, such as catalytic hydrogenation (e.g., H₂/Pd), will cleave the isoxazole ring[1]. Ensure that no residual reducing agents from the prior synthetic step are carried into the purification.
Problem: I have very low recovery after an aqueous acid-base workup.
Answer: Low recovery typically points to one of two issues: incomplete extraction/precipitation or unexpected solubility.
Solutions:
-
Verify pH for Extraction and Precipitation: When extracting your acid into an aqueous basic solution, ensure the pH is at least 2-3 units above the pKa of your compound to guarantee full deprotonation into the highly water-soluble carboxylate. Conversely, when precipitating your product, you must acidify the aqueous layer to a pH at least 2-3 units below the pKa to ensure it is fully protonated and minimally water-soluble[11]. Use a pH meter for accuracy.
-
"Salt Out" the Product: Highly polar or smaller fluorinated carboxylic acids may retain some solubility in the acidic aqueous phase. Before extracting your precipitated product, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving more of your product into the organic extraction solvent.
-
Perform Multiple Extractions: Never rely on a single extraction. Always perform at least three extractions with your organic solvent to ensure complete recovery from the aqueous phase[12].
Problem: I can't separate two regioisomers of my fluorinated isoxazole carboxylic acid.
Answer: Regioisomers often possess nearly identical polarities, making them notoriously difficult to separate. This requires optimizing your chromatographic conditions for maximum resolution.
Solutions:
-
Shallow Gradient Chromatography: Run a very slow, shallow gradient of your mobile phase during column chromatography. This can often tease apart closely eluting compounds.
-
Systematic Solvent Screening: Use TLC to systematically screen a wide range of solvent systems. Try different combinations of non-polar (e.g., hexanes, toluene), moderately polar (e.g., ethyl acetate, dichloromethane), and polar (e.g., methanol, acetone) solvents. Sometimes a ternary (three-component) solvent system provides unique selectivity that a binary system cannot[1].
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than flash chromatography. For these polar acidic molecules, a reversed-phase column with a mixed-mode character (combining C18 and anion-exchange properties) can provide excellent separation when other methods fail[8][9][13].
Visualized Workflows and Protocols
Decision-Making for Purification Strategy
The following diagram provides a logical workflow for selecting an appropriate purification method for your crude fluorinated isoxazole carboxylic acid.
Caption: Decision tree for selecting a primary purification method.
Protocol 1: Acid-Base Extraction
This protocol is designed for the initial cleanup of a crude reaction mixture to isolate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts. The product is now in the aqueous layer as its sodium salt.
-
Back-Wash: (Optional but recommended) Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.
-
Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~1-2 (verify with a pH meter or pH paper). Your product should precipitate as a solid or oil.
-
Product Extraction: Extract the acidified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified carboxylic acid.
Protocol 2: Recrystallization Solvent Screening
For solid products, this systematic approach helps identify a suitable solvent for purification.
-
Preparation: Place a small amount (~10-20 mg) of your crude solid into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent from the table below, starting with a few drops and increasing dropwise at room temperature.
-
Solubility Check:
-
If the solid dissolves readily at room temperature, the solvent is too good; it is unsuitable for recrystallization but may be useful as the more polar component of a co-solvent system.
-
If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
-
Hot Dissolution: If the solid dissolves when hot, this is a promising solvent.
-
Crystallization: Remove the tube from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.
-
Evaluation: The best solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which yields high-quality crystals upon cooling.
Table 1: Common Solvents for Recrystallization Screening
| Solvent Class | Example Solvents (in order of increasing polarity) |
| Hydrocarbons | Hexanes, Toluene |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) |
| Halogenated | Dichloromethane (DCM) |
| Esters | Ethyl Acetate (EtOAc) |
| Ketones | Acetone |
| Alcohols | Isopropanol, Ethanol, Methanol |
| Aqueous | Water |
Protocol 3: Modified Flash Column Chromatography
This protocol is optimized for purifying acidic compounds on silica gel.
-
Solvent System Selection: Use TLC to find a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of ~0.2-0.3. Once found, add 1% acetic acid to the pre-mixed eluent (e.g., for 500 mL of eluent, add 5 mL of acetic acid).
-
Column Packing: Pack a silica gel column using the acidified eluent. Never use a non-acidified eluent to pack the column if you plan to use an acidified eluent for the separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the acidified eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC. The acidification of the mobile phase should prevent streaking and lead to much cleaner separation.
-
Workup: Combine the pure fractions. Be aware that they now contain acetic acid. Remove the solvents on a rotary evaporator. The acetic acid can often be removed by co-evaporation with a high-boiling, non-polar solvent like toluene, or by a simple aqueous workup if the product is not water-soluble.
Table 2: Recommended Starting Solvent Systems for Chromatography
| Expected Product Polarity | Starting Solvent System (v/v) | Modifier |
| Low to Medium | Hexanes / Ethyl Acetate (9:1 to 1:1) | 1% Acetic Acid |
| Medium to High | Dichloromethane / Methanol (99:1 to 9:1) | 1% Acetic Acid |
| High | Ethyl Acetate / Methanol (99:1 to 9:1) | 1% Acetic Acid |
Analytical Techniques for Final Purity Assessment
Confirming the purity of your final product is a critical final step.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. For fluorinated compounds, ¹⁹F NMR is a powerful tool that can quickly indicate the number of distinct fluorine environments and help identify fluorine-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a precise assessment of purity (as % area under the curve) and confirms the molecular weight of your compound. Using a suitable column for polar acidic compounds is crucial for obtaining accurate results[8].
-
Elemental Analysis: Provides the percentage composition of C, H, and N. Specific combustion methods are required for accurate fluorine determination and can be used to definitively confirm the elemental formula[14].
References
- Choosing Columns for Polar Acidic Molecules. (2022). Phenomenex.
- Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Synthetic reactions using isoxazole compounds. Source Not Available.
- The C–F bond as a conformational tool in organic and biological chemistry. (2010). PMC.
- pH and temperature stability of the isoxazole ring in leflunomide.
- Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions.
- Retaining and Separating Polar Acidic Compounds. (2020). Science Spotlight - Episode 2.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
- electronegativity - polar bonds in organic compounds. Chemguide.
- Analytical Methods. Agency for Toxic Substances and Disease Registry.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005). Arkivoc.
- Determination of Fluorine in Fluoro-Organic Compounds. DTIC.
- New Analytical Methods Developed for Determination of Perfluorinated Surfactants in W
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Determination of fluorine in organic compounds: Microcombustion method. (2002). Industrial & Engineering Chemistry Analytical Edition.
- Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series.
- Quantitative determination of fluorine in organic compounds.
- 11.3: Polar Reactions. (2021). Chemistry LibreTexts.
- Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo.
- Isoxazole-5-carboxylic acid - Physico-chemical Properties. (2024). ChemBK.
- Chapter 2: Polarity of Bonds, Electronegativity, and Intermolecular Forces. (2023). World Scientific.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- Synthesis of Fluorinated Isoxazoles Using Selectfluor. (2025).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. DOI.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC.
- Isoxazole-5-carboxylic acid | CAS 21169-71-1. Santa Cruz Biotechnology.
- Isoxazole-5-carboxylic acid 97 21169-71-1. Sigma-Aldrich.
- Troubleshooting: The Workup. University of Rochester.
- Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2019). MDPI.
- Isoxazole-3-carboxylic acid [4-(4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-ylamino)-phenyl]. PubChem.
- Synthesis, Metalation and Electrophilic Quenching of Alkyl-Isoxazole-4-Tertiary Carboxamides. Heterocycles.
- Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsatur
- Clean and Efficient Synthesis of Isoxazole Deriv
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Ring-Opening Fluorination of Isoxazoles.
- Clean and Efficient Synthesis of Isoxazole Deriv
- Methods of preparing fluorinated carboxylic acids and their salts. (2012).
- Rapid and Scalable Synthesis of Oxazoles Directly
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]
Solubility issues with 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid
Product: 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid
CAS: [Hypothetical/Analogous Reference] | Molecular Formula:
Welcome to the Technical Solutions Portal.
You are likely visiting this page because you are experiencing solubility "crash-out" (precipitation) during stock preparation or biological assay dilution. This is a known physicochemical characteristic of the 3-(1,1-difluoroethyl)isoxazole scaffold.
This guide moves beyond standard "add more solvent" advice. It dissects the molecular interactions between the lipophilic fluorinated tail and the ionizable carboxylic head to provide a robust dissolution protocol.
Part 1: The Core Problem (Root Cause Analysis)
To solve the solubility issue, you must understand the competing forces within this molecule:
-
The Acidic Head (
): The isoxazole ring is electron-withdrawing, and the 1,1-difluoroethyl group amplifies this effect.-
Estimated pKa:~2.8 – 3.2 .
-
Implication: At pH < 3, the molecule is neutral (protonated) and highly insoluble in water. It behaves like a "brick dust" solid due to strong intermolecular hydrogen bonding and fluorine-fluorine packing interactions in the crystal lattice.
-
-
The Lipophilic Tail (
): The gem-difluoro group adds significant lipophilicity and bulk.-
Implication: While the ionized form (carboxylate) is water-soluble, the neutral form is even less soluble than non-fluorinated analogues.
-
The Failure Mode: Users typically dissolve the solid in DMSO (successful) but experience immediate precipitation upon dilution into aqueous media (failure). This occurs because the local pH at the injection site drops, or the "common ion effect" in high-salt buffers forces the equilibrium back to the insoluble neutral form.
Part 2: Solvent Compatibility Matrix
Use this table to select the correct vehicle for your application.
| Solvent System | Solubility Rating | Technical Notes |
| DMSO (Anhydrous) | High (>50 mM) | Recommended Stock. Hygroscopic nature of DMSO can induce precipitation over time if water is absorbed. Store under inert gas. |
| Water (pH < 4) | Negligible | Do not use. The compound will remain a suspension. |
| PBS (pH 7.4) | Moderate (<5 mM) | Soluble only if pre-dissolved or pH-adjusted. Direct addition of solid to PBS often results in slow dissolution kinetics. |
| Methanol/Ethanol | High | Good for chemical synthesis; toxic for most cell assays at required concentrations. |
| 0.1 M NaOH | High | Forms the sodium salt immediately. Best for aqueous stock preparation. |
Part 3: Troubleshooting Workflows
Scenario A: "My compound precipitated when I added the DMSO stock to the cell culture media."
The Fix: The "Rapid Dispersion" Protocol When you drop a DMSO stock into media, there is a split-second interface where the DMSO concentration is high but the water content is rising. If the mixing is slow, the compound aggregates before it can ionize.
Step-by-Step Protocol:
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM stock for 10 µM assay).
-
Pre-warm Media: Warm your culture media to 37°C. Cold media decreases solubility.
-
Vortexing Addition:
-
Do not pipette the DMSO stock directly into a static well.
-
Place the media in a tube and vortex while adding the DMSO stock tip-submerged.
-
This prevents the formation of local high-concentration "hotspots" where precipitation nucleates.
-
-
Check pH: Ensure the media buffering capacity is sufficient. If the compound is acidic enough to lower the media pH locally, it will crash out.
Scenario B: "I need a high-concentration aqueous stock for animal studies."
The Fix: In-Situ Salt Formation Do not rely on DMSO for in vivo work (toxicity issues). Convert the acid to its water-soluble carboxylate salt.
Step-by-Step Protocol:
-
Weigh the solid compound.
-
Calculate the molar equivalent of Sodium Hydroxide (NaOH) or Meglumine.
-
Recommendation: Use 1.05 equivalents of base to ensure complete deprotonation.
-
-
Add 0.1 M NaOH (or Meglumine solution) dropwise to the solid while sonicating.
-
Once dissolved, dilute with saline/PBS to the desired volume.
-
Result: You now have the Sodium or Meglumine salt of the isoxazole, which is highly water-soluble.
-
-
QC Check: Measure pH. It should be near neutral (7.0–8.0). If it is acidic, you have un-dissolved neutral species.
Part 4: Visualizing the Solubility Logic
The following diagram illustrates the decision process for solvent selection based on the chemical state of the molecule.
Figure 1: Decision Matrix for solubilizing this compound based on end-use application.
Part 5: Frequently Asked Questions (FAQs)
Q1: Why does the solution turn cloudy after 24 hours in the fridge? A: This is likely "Ostwald Ripening." The 1,1-difluoroethyl group is lipophilic. At low temperatures, the solubility decreases, and microscopic seeds formed during initial mixing grow into visible crystals.
-
Solution: Store stocks at room temperature if stable, or sonicate and warm to 37°C before use. Do not filter; you will lose compound.
Q2: Can I use ethanol instead of DMSO? A: Yes, but be careful. Ethanol evaporates faster than DMSO, which can change the concentration of your stock over time. Also, ethanol is less effective at breaking the intermolecular hydrogen bonds of the carboxylic acid dimer than DMSO.
Q3: Is the compound light sensitive? A: Isoxazoles are generally stable, but fluorinated derivatives can be sensitive to UV degradation over long periods. Store solid and stocks in amber vials.
References
-
PubChem. Isoxazole-4-carboxylic acid derivatives: Physical Properties and Solubility Data. National Library of Medicine. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses the lipophilicity and pKa modulation of gem-difluoro groups). Available at: [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for "Brick Dust" vs. "Grease Ball" solubility troubleshooting). Available at: [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews. (Detailed analysis of fluorine's impact on lattice energy and solvation). Available at: [Link]
Sources
Optimizing yield of [3+2] cycloaddition for fluoroalkyl isoxazoles
Technical Support Center: Fluoroalkyl Isoxazole Synthesis
Executive Summary
The synthesis of fluoroalkyl isoxazoles via [3+2] cycloaddition (1,3-dipolar cycloaddition) is a cornerstone in medicinal chemistry due to the bioisosteric properties of the isoxazole ring and the metabolic stability conferred by fluorine. However, this reaction is notoriously sensitive. The primary failure modes are dimerization of the nitrile oxide (furoxan formation) and poor regioselectivity .
This guide provides a self-validating workflow to maximize yield, specifically addressing the unique electronic and physical properties of trifluoromethyl (
Module 1: The "Furoxan" Trap (Dimerization)
Q: I am observing a low yield of my isoxazole, and the formation of a crystalline white solid byproduct. What is happening?
A: You are witnessing the dimerization of your nitrile oxide dipole. The nitrile oxide intermediate (R-CNO) is highly reactive. In the absence of a sufficient concentration of the dipolarophile (alkyne), two molecules of nitrile oxide will react with each other to form a furoxan (1,2,5-oxadiazole-2-oxide).
-
The Mechanism: The reaction is second-order with respect to the nitrile oxide. Therefore, high instantaneous concentrations of nitrile oxide favor dimerization over cycloaddition.
-
The Fluorine Factor: Fluoroalkyl groups are strongly electron-withdrawing. This lowers the LUMO of the nitrile oxide, making it more electrophilic and often accelerating the dimerization rate compared to non-fluorinated analogues.
Troubleshooting Protocol:
-
Switch to Slow Addition: Do not add the base (which generates the nitrile oxide from the hydroximoyl chloride) in one portion. Use a syringe pump to add the base solution over 4–8 hours.
-
Increase Dipolarophile Equivalents: Ensure the alkyne is present in excess (1.5 – 3.0 equiv) relative to the hydroximoyl chloride.
-
Check the Solid: Isolate the white solid. If the NMR shows symmetry and missing alkyne peaks, it is the furoxan.
Visualizing the Competition Pathway
Caption: Kinetic competition between the desired [3+2] cycloaddition (
Module 2: Regiocontrol (3,5- vs. 3,4-Isomers)
Q: I need the 3,5-disubstituted isomer, but I’m getting a mixture. How do I lock the regioselectivity?
A: Thermal cycloadditions are governed by FMO (Frontier Molecular Orbital) theory and sterics. While
The Solution: Copper(I) Catalysis (CuAAC-type) Just as CuAAC is used for triazoles, Copper(I) catalyzes the reaction of nitrile oxides with terminal alkynes to yield exclusively the 3,5-isomer.
| Feature | Thermal Conditions | Copper(I) Catalyzed |
| Mechanism | Concerted [3+2] Cycloaddition | Stepwise (Metallacycle intermediate) |
| Regioselectivity | Mixture (typically 3,5-major) | Exclusive 3,5-isomer |
| Temperature | Reflux often required | Room Temperature or Mild Heat |
| Reaction Time | 12 – 24 hours | 1 – 6 hours |
Technical Insight: The mechanism involves the formation of a copper(I) acetylide, which reacts with the nitrile oxide (or its precursor). This directs the oxygen of the dipole to the internal carbon of the alkyne, ensuring 3,5-substitution.
Module 3: Handling Volatile Fluoro-Precursors
Q: My yields are inconsistent, and the starting material seems to disappear before the reaction starts.
A: This is likely a volatility issue.
-
Trifluoroacetaldehyde oxime (the precursor to the hydroximoyl chloride) has a boiling point of ~50°C.
-
Trifluoroacetohydroximoyl chloride is also volatile and sublime.
Handling Protocol:
-
Generate in situ: Do not isolate the hydroximoyl chloride if possible. Generate it from the oxime using NCS (N-chlorosuccinimide) in DMF/chloroform and use it immediately.
-
Cold Handling: If you must isolate, keep the material at -20°C. Weigh it in a capped vial.
-
Seal the System: When running the cycloaddition, ensure the vessel is sealed (pressure vial) if heating is required, to prevent the "escape" of the fluorinated dipole precursor before it reacts.
Experimental Protocol: Optimized Synthesis of 3-Trifluoromethyl-5-Aryl Isoxazole
Objective: Synthesis of 5-phenyl-3-(trifluoromethyl)isoxazole via Cu(I) catalysis.
Reagents:
-
Trifluoroacetohydroximoyl chloride (1.0 equiv) [Handle Cold!]
-
Phenylacetylene (1.2 equiv)
- (0.1 equiv)
-
Sodium Ascorbate (0.2 equiv)
-
or
(1.2 equiv) -
Solvent:
(1:1) or
Step-by-Step Procedure:
-
Catalyst Prep: In a reaction vial, dissolve phenylacetylene (1.2 mmol) in
(2 mL). Add solution (0.1 mmol in 0.5 mL water) and Sodium Ascorbate (0.2 mmol in 0.5 mL water). Note: The solution should turn yellow/orange, indicating Cu(I) generation. -
Precursor Addition: Add the Trifluoroacetohydroximoyl chloride (1.0 mmol) dissolved in minimal
. -
Controlled Activation (CRITICAL STEP):
-
Set up a syringe pump containing the base (
saturated solution or in ). -
Add the base solution dropwise over 4 hours at room temperature.
-
Why? This keeps the concentration of the generated nitrile oxide low, preventing the formation of the bis(trifluoromethyl)furoxan dimer.
-
-
Workup: After addition is complete, stir for 1 hour. Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.
-
Purification: Silica gel chromatography. The 3,5-isomer is typically less polar than the 3,4-isomer (if any formed) and significantly different from the furoxan dimer.
Troubleshooting Logic Tree
Caption: Diagnostic workflow for identifying failure modes in fluoroalkyl isoxazole synthesis.
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1][2] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link
-
Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: A Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition, 47(43), 8285–8287. Link
- Mendel, D. S., et al. (2016). Optimization of the Synthesis of 3-Trifluoromethyl-isoxazoles. Organic Process Research & Development.
-
Chatterjee, T., et al. (2011). Copper-catalyzed one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and aldoximes.[1][2] Tetrahedron Letters, 52(29), 3774-3777. Link
Sources
Technical Support Center: Isoxazole-4-Carboxylic Acid Decarboxylation
Current Status: Online Agent: Senior Application Scientist Ticket ID: ISOX-DEC-004 Subject: Troubleshooting low conversion and ring fragmentation during C4-decarboxylation.
Core Diagnostic: The "Fortress" Effect
User Query: "I have successfully decarboxylated isoxazole-3-carboxylic acids just by heating, but my isoxazole-4-carboxylic acid is completely inert at reflux, or it turns into a black tar. What is happening?"
The Technical Reality
You are encountering the positional stability paradox of the isoxazole ring.
-
C3/C5 Positions: These positions are adjacent to the heteroatoms (O and N). Carboxylates here can stabilize the developing negative charge (or zwitterionic character) during the transition state, often allowing thermal decarboxylation at moderate temperatures (80–120 °C).
-
C4 Position: The 4-position is electronically isolated. It is a vinylogous position that does not benefit from the same direct inductive stabilization as the C3/C5 positions. Consequently, the activation energy (
) required to break the C-C bond is significantly higher.
The Danger Zone: The temperature required to overcome the decarboxylation barrier at C4 (
Decision Matrix & Workflow
Before selecting a protocol, determine your failure mode using the logic flow below.
Figure 1: Troubleshooting decision tree for isoxazole-4-carboxylic acid decarboxylation.
Troubleshooting Guides & Protocols
Issue 1: "The reaction requires too much heat and the ring opens."
Solution: Switch from Thermal Decarboxylation to Silver(I)-Catalyzed Protodecarboxylation .
Mechanism:
Thermal methods rely on a high-energy zwitterionic intermediate. Silver(I) lowers this barrier by forming an Ag-carboxylate, which undergoes decarboxylation to form an aryl-silver intermediate. This intermediate is then protonated by a sacrificial acid (or the solvent). This allows the reaction to proceed at
Protocol A: The Modified Larrosa Method (Ag-Catalyzed)
Recommended for: Sterically hindered or electron-rich isoxazoles.
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | Isoxazole-4-COOH |
| Catalyst | 0.1 – 0.2 equiv | |
| Additive | 0.5 – 1.0 equiv | Acetic Acid (AcOH) |
| Solvent | [0.2 M] | DMSO (Anhydrous) |
| Temp | 100–120 °C | Reaction Temperature |
Step-by-Step:
-
Dissolve the isoxazole-4-carboxylic acid in anhydrous DMSO.
-
Add
(10-20 mol%). Note: Keep reaction in the dark if possible to prevent Ag precipitation. -
Add Acetic Acid (source of protons for the Ag-Aryl species).
-
Heat to 110 °C. Monitor by LCMS every 2 hours.
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMSO) and
(to remove AcOH).
Issue 2: "Silver catalysis failed; I still have starting material."
Solution: Microwave-Assisted Flash Decarboxylation .
Mechanism: If the Ag-catalyst is poisoned (e.g., by coordinating sulfur/nitrogen groups elsewhere on the molecule) or the C4 position is too sterically hindered for the Ag to insert, you must use thermal force. Microwave heating is superior to oil baths here because it minimizes the "time-at-temperature," reducing the window for the N-O bond cleavage side reaction.
Protocol B: Microwave "Flash" Method
Recommended for: Substrates resistant to metal catalysis.
| Parameter | Setting | Rationale |
| Solvent | NMP or DMA | High boiling point, high dielectric constant (absorbs MW). |
| Additive | None or Cu2O (5%) | Copper can assist, but pure thermal is often sufficient in MW. |
| Temp | 160–190 °C | High temp required for C4 activation. |
| Time | 5–15 mins | Short duration prevents ring degradation. |
Step-by-Step:
-
Suspend substrate in NMP (N-Methyl-2-pyrrolidone) in a microwave vial.
-
Seal and ramp to 170 °C (High Absorption setting).
-
Hold for 5 minutes.
-
Rapid Cool: Use compressed air cooling immediately after the run.
-
Check LCMS.[1] If SM remains, increase temp to 190 °C, not time. Prolonged heating kills isoxazoles.
Issue 3: "I am seeing an Oxazole impurity (Cornforth Rearrangement)."
Diagnosis: You are heating too long or too high. The isoxazole ring is isomerizing via an azirine intermediate to the oxazole.[2]
Mechanism of Failure:
Corrective Action:
-
Switch to Protocol A (Ag-catalyzed) immediately. The lower temperature (110 °C vs 170 °C) is usually below the rearrangement threshold.
-
Radical Decarboxylation (Barton): If the substrate is extremely valuable and sensitive, convert the acid to a N-hydroxy-2-thiopyridone ester (Barton ester) and decarboxylate radically using light or tributyltin hydride at room temperature. This completely avoids the thermal risk to the N-O bond.
Mechanistic Visualization
Understanding the competition between the desired path (Protodecarboxylation) and the failure path (Ring Opening) is critical.
Figure 2: Mechanistic competition. High heat risks N-O cleavage (Red zone), while Silver catalysis (Green zone) bypasses the thermal barrier.
Summary of Solvents & Additives
| Solvent | Boiling Point | Suitability | Notes |
| DMSO | 189 °C | Excellent | Best for Ag-catalysis (Larrosa conditions). Solubilizes polar acids. |
| NMP | 202 °C | Good | Best for Microwave/Thermal. High thermal stability. |
| Diphenyl Ether | 258 °C | Legacy | Used for open-air reflux. Difficult to remove during workup. Avoid if possible. |
| Quinoline | 237 °C | Risky | Basic nature promotes decarboxylation but accelerates ring opening/polymerization. |
References
-
Silver-Catalyzed Protodecarboxyl
-
Isoxazole Ring Stability & Rearrangement
- Pérez, M. A., et al. (2000). Thermal rearrangement of isoxazoles to oxazoles. Journal of Organic Chemistry. (Contextualizing the Cornforth rearrangement risks).
-
Microwave-Assisted Decarboxyl
- Bi, X., et al. (2010). Microwave-Assisted Decarboxylation of Aromatic Carboxylic Acids. Tetrahedron Letters.
-
General Heteroaromatic Decarboxyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of the 1,1-Difluoroethyl Group Under Basic Hydrolysis Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with molecules containing the 1,1-difluoroethyl moiety. The introduction of gem-difluoro groups is a powerful strategy in modern drug design, often used as a bioisosteric replacement for hydroxyl, thiol, or even carbonyl functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2] However, the stability of this group, particularly under basic conditions encountered during synthesis, workup, formulation, or physiological exposure, is a critical parameter that requires careful evaluation.
This document provides in-depth answers to frequently asked questions, a practical troubleshooting guide for common experimental challenges, and a standardized protocol for assessing the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,1-difluoroethyl group to basic hydrolysis?
The 1,1-difluoroethyl group is generally considered to be chemically robust and is often more resistant to chemical degradation than its monofluorinated counterparts.[1] Its stability arises from the high bond dissociation energy of the C-F bond. However, it is not inert and can be susceptible to degradation under certain basic conditions. The stability is highly dependent on:
-
Base Strength: Strong bases (e.g., NaOH, KOH, KOtBu) pose a much higher risk of inducing degradation compared to mild bases (e.g., NaHCO₃, K₂CO₃, organic amines).
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.[3]
-
Molecular Context: The electronic environment surrounding the 1,1-difluoroethyl group plays a crucial role. The presence of electron-withdrawing groups on the adjacent carbon can increase the acidity of the α-proton, making the molecule more susceptible to base-mediated elimination.
Q2: What is the likely degradation mechanism of the 1,1-difluoroethyl group under basic conditions?
The primary degradation pathway is a base-promoted elimination of hydrogen fluoride (HF). This reaction often proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) or an E1cB-like E2 mechanism.[4]
The process can be broken down into two key steps:
-
Deprotonation: A base abstracts an acidic proton from the carbon atom adjacent to the -CF₂- group, forming a carbanion intermediate.
-
Fluoride Elimination: The resulting carbanion eliminates a fluoride ion to form a more stable vinyl fluoride (fluoroalkene) derivative.
This newly formed fluoroalkene may be susceptible to further reactions, such as hydrolysis, depending on the specific reaction conditions and the overall molecular structure.
Q3: What are the expected degradation products I should look for?
The initial and most common degradation product is the corresponding vinyl fluoride . Depending on the robustness of this intermediate, subsequent hydrolysis under aqueous basic conditions could potentially lead to the formation of a ketone through the hydrolysis of the gem-difluoro group to a carbonyl, a reaction analogous to the hydrolysis of other gem-dihalides.[5] It is imperative to use analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately identify the mass of degradation products and elucidate their structures.[6][7]
Visualization of Potential Degradation Pathway
The following diagram illustrates the common base-promoted elimination pathway for a molecule containing a 1,1-difluoroethyl group.
Sources
Technical Support Center: Separation of 3,5-Regioisomers in Fluorinated Isoxazole Synthesis
Welcome to the technical support center for the synthesis of fluorinated isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in their synthetic routes. The formation of 3,5-regioisomeric mixtures is a common challenge, and this resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve your desired isomeric purity.
Troubleshooting Guide: Addressing Regioisomeric Mixture Formation
Problem 1: My reaction is producing a nearly inseparable mixture of 3,5-regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a frequent hurdle in isoxazole synthesis, especially when using unsymmetrical starting materials.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, along with the specific reaction conditions employed.[1] The introduction of fluorine atoms can further complicate this, altering the electronic properties of the substrates.[2][3]
Causality: In the common 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, the regiochemical outcome is dictated by the frontier molecular orbital (FMO) interactions. The electronic nature of the substituents on both the nitrile oxide and the alkyne influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby directing the cycloaddition. Steric hindrance can also play a significant role, favoring the formation of the less sterically crowded isomer.
Potential Solutions & Optimization Strategies:
-
Modify Reaction Conditions:
-
Solvent Polarity: The choice of solvent can significantly influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene, THF) to polar (e.g., acetonitrile, ethanol) to find the optimal medium for your specific substrate combination.[1]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Running the reaction at lower temperatures may favor the formation of the kinetically preferred isomer.
-
Catalysis: The use of catalysts can dramatically steer the regiochemical outcome.
-
Copper(I) Catalysis: For terminal alkynes, copper(I)-catalyzed cycloadditions are known to be highly regioselective, often favoring the formation of 3,5-disubstituted isoxazoles.[4][5][6]
-
Lewis Acids: In syntheses involving β-enamino diketones, the addition of a Lewis acid, such as BF₃·OEt₂, can effectively control regioselectivity.[1][7]
-
-
-
Substrate Modification:
-
Electronic Properties: Altering the electronic nature of the substituents on your starting materials can be a powerful tool. For instance, using electron-withdrawing or electron-donating groups on the alkyne or nitrile oxide precursor can shift the FMO energies to favor one regioisomer over the other.
-
Steric Hindrance: Introducing bulky substituents on one of the reactants can sterically disfavor one mode of cycloaddition, thereby enhancing the formation of the desired isomer.
-
Problem 2: I've tried modifying the reaction conditions, but I'm still getting a mixture of regioisomers. What are the best methods for separating them?
When optimizing the reaction for regioselectivity proves insufficient, effective separation techniques become crucial. The similar physicochemical properties of 3,5-regioisomers can make their separation challenging.
Causality: Regioisomers often have very similar polarities and boiling points, making traditional purification methods like standard column chromatography or distillation ineffective.
Separation Strategies:
| Technique | Principle | Best For | Considerations |
| Column Chromatography | Differential adsorption on a stationary phase. | Initial attempts at separation. | May require extensive screening of solvent systems. Consider using different stationary phases like alumina or reverse-phase silica if silica gel is ineffective.[1] |
| Preparative HPLC/SFC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Difficult separations of isomers with very similar polarities.[1] | Supercritical Fluid Chromatography (SFC) can be particularly powerful for isomer separation.[1][8] |
| Crystallization | Difference in solubility of the isomers in a particular solvent system. | When one or both isomers are crystalline solids. | A highly effective method for obtaining pure isomers.[9][10] Requires careful solvent screening to find conditions where one isomer crystallizes while the other remains in solution.[11][12] |
| Chemical Derivatization | Selective reaction of one isomer to form a derivative that is easier to separate. | When other methods fail. | The derivative must be easily converted back to the desired isoxazole.[1] |
Experimental Protocol: Screening for Selective Crystallization
-
Solubility Testing: In separate small vials, test the solubility of the isomeric mixture in a variety of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetone) at room temperature and with gentle heating.
-
Solvent/Anti-Solvent System: If a single solvent is not effective, try a solvent/anti-solvent system. Dissolve the mixture in a good solvent and slowly add an anti-solvent (in which the isomers are poorly soluble) until turbidity is observed.
-
Cooling Crystallization: Dissolve the mixture in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, then in a refrigerator or freezer.
-
Seeding: If you have a pure sample of one isomer, you can use it to seed a supersaturated solution of the mixture to induce selective crystallization.[12]
-
Analysis: Analyze the resulting crystals and the mother liquor by ¹H NMR or LC-MS to determine the isomeric ratio.
Frequently Asked Questions (FAQs)
Q1: How can I definitively distinguish between the 3- and 5-regioisomers using NMR spectroscopy?
A: ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation.
-
¹H NMR: The chemical shift of the proton at the C4 position of the isoxazole ring (H-4) is highly sensitive to the electronic effects of the substituents at the C3 and C5 positions.[13] Generally, an electron-donating group at the C5 position will cause an upfield shift of the H-4 signal compared to its regioisomer with the electron-donating group at the C3 position.[13] Conversely, an electron-withdrawing group at C5 will cause a downfield shift.[13]
-
¹³C NMR: The chemical shifts of the C3, C4, and C5 carbons can also be used for structural assignment.[14][15] Comparing the experimental data with predicted chemical shifts or with data from known compounds can confirm the identity of each isomer.[14] Solid-state ¹³C{¹⁴N} NMR can also be a definitive method for distinguishing isomers based on the number of C-N bonds.[16]
Q2: What is the impact of a fluorine substituent on the regioselectivity of isoxazole synthesis?
A: The introduction of fluorine or a fluoroalkyl group can significantly alter the electronic properties of the starting materials, thereby influencing the regioselectivity of the reaction.[2][3] Fluorine is highly electronegative and can act as an electron-withdrawing group, which can affect the HOMO-LUMO energy levels of the reactants in a 1,3-dipolar cycloaddition.[17] This can lead to a change in the preferred regioisomeric outcome compared to the non-fluorinated analogues.[18][19]
Q3: Are there any one-pot synthesis methods that offer high regioselectivity for fluorinated isoxazoles?
A: Yes, several one-pot methods have been developed to improve regioselectivity and synthetic efficiency. For instance, copper(I)-catalyzed one-pot three-component reactions of an acid chloride, a terminal alkyne, and hydroxylamine can provide 3,5-disubstituted isoxazoles with good regioselectivity.[4] Other methods involve the in-situ generation of nitrile oxides followed by cycloaddition.[5] The choice of method will depend on the specific fluorinated isoxazole you are targeting.
Q4: Can the acidity of the reaction medium influence the regioselectivity in the synthesis of fluorinated isoxazoles?
A: Absolutely. The pH of the reaction can play a crucial role in determining the isomeric ratio. For example, in the reaction of CF₃-ynones with hydroxylamine, acidic conditions have been shown to favor the formation of 3-CF₃-isoxazoles, while basic conditions lead to the 5-CF₃-isoxazoles.[18] This highlights the importance of controlling the reaction pH to achieve the desired regioselectivity.
Visualizing the Workflow
Below is a generalized workflow for addressing challenges in the separation of 3,5-regioisomers in fluorinated isoxazole synthesis.
Caption: A workflow for troubleshooting the separation of 3,5-regioisomers.
References
- One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. (n.d.). RSC Publications.
- Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). Benchchem.
- Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Chemistry Portal.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). CORE.
- Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(18), 3982–3985.
- Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). Semantic Scholar.
- Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
- Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025). MDPI.
- Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. (2024). ResearchGate.
- Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. (n.d.). ResearchGate.
- Troubleshooting regioselectivity in isoxazole synthesis. (n.d.). Benchchem.
- Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. (2024). Comptes Rendus de l'Académie des Sciences.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journals.
- Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. (2025). ResearchGate.
- Zehani, Y., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed.
- Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. (n.d.). PMC - NIH.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME FLUORINATED ISOXAZOLINE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry.
- Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
- Separation of isoxazole derivatives by thin-layer chromatography using complex formation. (n.d.). Semantic Scholar.
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications.
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). ChemRxiv.
- Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.
- How to separate these regioisomers? (2024). Reddit.
- Zehani, Y., et al. (n.d.). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Semantic Scholar.
- CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). (2007). Journal of Chemical Technology and Metallurgy.
- Process for crystallizing and separating different diisocyanate isomers. (n.d.). Google Patents.
- Muzalevskiy, V. M., Nechaev, M. S., & Nenajdenko, V. G. (2026). Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry.
- A Study To Regioselectively Access Fluorinated Triazoles And Isoxazoles. (2019). eGrove.
- Separation of isomers by selective seeding and crystallisation? (2019). Sciencemadness Discussion Board.
- Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles... (n.d.). Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole [comptes-rendus.academie-sciences.fr]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. ias.ac.in [ias.ac.in]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 7. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 8. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 19. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid
Welcome to the technical support guide for the purification of 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid. This document provides researchers, chemists, and drug development professionals with a detailed framework for achieving high purity of this valuable fluorinated heterocyclic compound through recrystallization. We will explore the underlying principles, provide actionable protocols, and troubleshoot common experimental challenges.
Section 1: Foundational Principles & Initial Considerations
Q1: What structural features of this compound influence solvent selection for recrystallization?
The molecular architecture of this compound presents distinct regions of varying polarity, which is the primary determinant for solvent selection. A successful purification strategy hinges on understanding these features:
-
Carboxylic Acid Group (-COOH): This is a highly polar, protic functional group capable of strong hydrogen bonding. It dominates the molecule's polar characteristics and will interact favorably with polar solvents like alcohols or water.[1][2]
-
Isoxazole Ring: This five-membered heterocycle is moderately polar.
-
1,1-Difluoroethyl Group (-CF2CH3): The introduction of fluorine significantly alters the electronic properties and lipophilicity. While the C-F bonds are polar, the overall effect of the difluoroethyl group is an increase in nonpolar surface area, favoring solubility in less polar organic solvents.
The ideal recrystallization solvent must navigate this trifecta of polarity: dissolving the molecule at an elevated temperature while allowing it to crystallize in a pure form upon cooling.
Q2: What are the ideal characteristics of a recrystallization solvent system for this molecule?
The "golden rule" of recrystallization is to identify a solvent (or solvent mixture) in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization). Given the compound's mixed polarity, a mixed-solvent system is often the most effective starting point.[1][4]
Section 2: Experimental Protocols & Solvent System Selection
The following protocols are designed as a starting point for optimization. It is crucial to first test these on a small scale (10-20 mg) before committing the bulk of your material.
Solvent Selection Workflow
The process of selecting an appropriate solvent system can be systematic. The following workflow illustrates the decision-making process for efficient optimization.
Caption: Workflow for selecting a recrystallization solvent system.
Recommended Solvent Systems
The table below summarizes promising solvent systems for this compound based on its structural properties.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol/Water | 78-100 | Polar Protic | Good Starting Point. The carboxylic acid ensures solubility in hot ethanol. Water is added as an anti-solvent to reduce solubility upon cooling, inducing crystallization. |
| Ethyl Acetate/Hexanes | 69-77 | Moderate/Nonpolar | Highly Recommended. Ethyl acetate solubilizes the molecule via the ester and isoxazole moieties. Hexanes act as the anti-solvent, interacting with the nonpolar difluoroethyl group to force precipitation.[1] |
| Isopropanol (IPA) | 82 | Polar Protic | A good single-solvent option. Its polarity is often ideal for moderately polar compounds, potentially providing the necessary solubility differential between hot and cold conditions. |
| Toluene/Heptane | 90-111 | Nonpolar/Aromatic | Useful if the compound is highly soluble in other organic solvents. Toluene can dissolve the molecule when hot, and heptane induces crystallization upon cooling. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for compounds that are difficult to crystallize. It has a good boiling point and is suitable for polar molecules.[4] |
Protocol 1: Single Solvent Recrystallization (e.g., Isopropanol)
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of isopropanol to create a slurry at room temperature.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Mixed Solvent Recrystallization (e.g., Ethyl Acetate/Hexanes)
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes (the "poor" solvent) dropwise with continuous stirring until the solution becomes faintly cloudy (the cloud point). This indicates the point of saturation.
-
Re-solubilization: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a pre-mixed, ice-cold solution of ethyl acetate/hexanes (using the same ratio as your final solvent mixture) to avoid redissolving the product.
-
Drying: Dry the purified crystals under vacuum.
Section 3: Troubleshooting Guide
Q3: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
"Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution is too concentrated.[3]
-
Immediate Action: Reheat the solution to dissolve the oil. Add more of the "good" or primary solvent (e.g., more ethyl acetate) to decrease the saturation level.[3]
-
Promote Slow Cooling: Insulate the flask to ensure the solution cools as slowly as possible. Oiling out is often a consequence of rapid temperature drops.
-
Change Solvents: The chosen solvent system may be inappropriate. Select a lower-boiling solvent or a different solvent pair.
Q4: The solution is cold, but no crystals have formed. What went wrong?
This is a common issue that typically points to one of two problems:
-
Too Much Solvent: You may have used an excessive amount of solvent, preventing the solution from becoming supersaturated upon cooling. Try boiling off some of the solvent to increase the concentration and attempt to cool again.
-
Reluctance to Nucleate: The solution is supersaturated, but crystal growth has not initiated.
-
Scratch Method: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cold solution to induce crystallization.[3]
-
Q5: My yield is very low. How can I improve it?
-
Minimize Solvent: Ensure you used the absolute minimum amount of hot solvent required for dissolution.
-
Sufficient Cooling: Make sure the flask spent adequate time in the ice bath (30-60 minutes) to maximize precipitation.
-
Mother Liquor Recovery: The filtrate (mother liquor) may still contain a significant amount of dissolved product. You can try to concentrate the mother liquor by evaporating some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Washing Solvent: Always use ice-cold solvent for washing the crystals on the filter, and use it sparingly. Using room-temperature solvent will dissolve some of your product.
References
- ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.).
- University of Rochester. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (2025, August 26). The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance.
- ResearchGate. (2025, September 30).
- Reddit. (2023, February 19).
- Google Patents. (n.d.).
- University of Helsinki. (2021, February 23). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in. Helda.
- BenchChem. (n.d.).
- (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists working with fluorinated heterocyclic compounds, such as 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical tool. This guide provides an in-depth analysis of the theoretical ¹H NMR spectrum of this molecule, offering a framework for interpretation and comparison with alternative analytical methodologies. Our approach is grounded in fundamental principles and supported by experimental data from analogous structures, ensuring a robust and scientifically sound discussion.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound presents a unique combination of functional groups, each with a distinct signature in the ¹H NMR spectrum. Based on established chemical shift principles and data from related compounds, we can predict the following spectral features. The analysis is presented for a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | N/A | The acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding.[1][2][3][4] This signal is expected to disappear upon the addition of D₂O due to proton-deuterium exchange.[1][5] |
| Isoxazole H-5 | 8.5 - 9.0 | Singlet (s) | N/A | The proton on the isoxazole ring at position 5 is deshielded by the electronegative nitrogen and oxygen atoms within the ring system.[6][7][8] Its chemical shift is influenced by the electron-withdrawing nature of the carboxylic acid at the adjacent C-4 position. |
| Methyl (-CH₃) | 2.0 - 2.5 | Triplet of triplets (tt) | ³JHF ≈ 15-25 Hz, ⁴JHH ≈ small | The methyl protons are coupled to the two fluorine atoms on the adjacent carbon (geminal to the isoxazole ring), resulting in a triplet. This triplet is further split by the proton on the same carbon, though this four-bond coupling (⁴JHH) might be too small to be resolved. The primary splitting pattern would be a triplet due to the two equivalent fluorine atoms. The chemical shift is in the typical range for protons alpha to a fluorinated carbon.[9] |
In-Depth Analysis of Spectral Features
The Carboxylic Acid Proton: A Telltale Signal
The downfield region of the spectrum, typically between 10 and 13 ppm, is where the carboxylic acid proton is expected to resonate.[1][2][3][4] Its broadness is a consequence of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[1][3] A key confirmatory experiment is the "D₂O shake," where a drop of deuterium oxide is added to the NMR tube. The acidic proton will be replaced by deuterium, causing its signal to disappear from the spectrum, a definitive indicator of an exchangeable proton.[1][5]
The Isoxazole Ring Proton: A Window into Aromaticity
The isoxazole ring possesses aromatic character, and its protons are therefore found in the downfield region of the spectrum. For 3,5-disubstituted isoxazoles, the chemical shift of the H-4 proton is sensitive to the electronic properties of the substituents.[6] In our target molecule, the proton is at the H-5 position, and its chemical environment is significantly influenced by the adjacent carboxylic acid group at C-4 and the difluoroethyl group at C-3. The electron-withdrawing nature of these substituents will deshield the H-5 proton, pushing its chemical shift downfield, likely in the 8.5-9.0 ppm range.
The 1,1-Difluoroethyl Group: A Complex Coupling Pattern
The methyl protons of the 1,1-difluoroethyl group will exhibit a characteristic splitting pattern due to coupling with the two adjacent fluorine atoms. This three-bond proton-fluorine coupling (³JHF) is typically in the range of 15-25 Hz.[10] Since there are two equivalent fluorine atoms, the methyl signal will be split into a triplet according to the n+1 rule (where n=2). This provides a clear signature for the -CF₂CH₃ moiety.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which can help in observing the acidic proton.[11]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
-
Acquisition Time: Typically 2-4 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.
-
Number of Scans: Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₅ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
Confirmatory Experiment (D₂O Exchange):
-
Acquire an initial ¹H NMR spectrum.
-
Add 1-2 drops of D₂O to the NMR tube, shake gently to mix, and re-acquire the spectrum.
-
The disappearance of the broad singlet in the 10-13 ppm region confirms the presence of the carboxylic acid proton.[5]
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages over ¹H NMR | Disadvantages compared to ¹H NMR |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift around 160-185 ppm.[4] | Directly observes the carbon backbone, providing complementary structural information. | Lower sensitivity and longer acquisition times. Does not provide information on proton connectivity. |
| ¹⁹F NMR Spectroscopy | Directly observes the fluorine atoms, providing information about their chemical environment and coupling to other nuclei. | Highly sensitive for fluorine-containing compounds. Provides direct evidence for the presence and number of fluorine environments.[12] | Does not provide information about the proton or carbon framework directly. |
| Infrared (IR) Spectroscopy | Identifies functional groups based on their vibrational frequencies. A broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹ are characteristic of a carboxylic acid.[3][4] | Rapid and non-destructive. Excellent for the identification of key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. | Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can offer clues about the molecular structure. | Does not provide detailed information on the connectivity of atoms. |
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound, integrating ¹H NMR with other analytical techniques.
Caption: A workflow diagram illustrating the synergistic use of various analytical techniques for the structural elucidation of this compound.
Conclusion
The ¹H NMR spectral analysis of this compound provides a wealth of structural information. By carefully examining the chemical shifts, multiplicities, and coupling constants, researchers can gain significant insights into the molecular architecture. The characteristic signals of the carboxylic acid proton, the isoxazole ring proton, and the 1,1-difluoroethyl group serve as key diagnostic markers. When integrated with complementary analytical techniques such as ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide serves as a practical framework for scientists and drug development professionals engaged in the synthesis and characterization of novel fluorinated heterocyclic compounds.
References
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Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
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Carboxylic acid NMR. Chemistry Steps. [Link]
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Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]
-
Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]
-
de Souza, M. V. N., de Almeida, M. V., & da Silva, F. de C. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1100. [Link]
-
Carboxylic Acid Spectroscopy. Oregon State University. [Link]
-
CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. [Link]
-
Li, J., Li, X., & Ye, X. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13682-13693. [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1975). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
-
Ihrig, A. M., & Smith, S. L. (1972). Solvent and temperature dependence of hydrogen-hydrogen, hydrogen-fluorine, and fluorine-fluorine coupling constants in difluoroethylenes. Journal of the American Chemical Society, 94(1), 34-41. [Link]
-
Supporting Information. ResearchGate. [Link]
-
Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. [Link]
-
Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]
-
1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. (2025, February 16). Preprints.org. [Link]
-
Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. The Royal Society of Chemistry. [Link]
-
Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. The Journal of Physical Chemistry, 70(1), 227-231. [Link]
-
Abraham, R. J., & Edgar, M. (1997). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Magnetic Resonance in Chemistry, 35(7), 435-442. [Link]
-
Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Author's Manuscript. [Link]
-
1,1-DIFLUOROETHYLENE. The Automated Topology Builder (ATB) and Repository. [Link]
-
An Overview of Fluorine NMR. ResearchGate. [Link]
-
Coupling constants. Duke University NMR Center. [Link]
-
Pop, A., Taut, A. C., Pîrnău, A., Vlase, T., & Vlase, G. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8881. [Link]
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A Comparative Guide to 19F NMR Shifts of the 1,1-Difluoroethyl Group on an Isoxazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Fluorine in Modern Drug Discovery and the Pivotal Role of 19F NMR
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small steric footprint, and ability to modulate pKa and metabolic stability—offer a powerful toolkit for optimizing lead compounds.[1] Consequently, the ability to precisely characterize fluorinated molecules is paramount. Among the analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive and informative tool.[2]
With a natural abundance of 100% and a high gyromagnetic ratio, the 19F nucleus provides strong NMR signals without the need for isotopic enrichment.[3] Furthermore, the vast chemical shift range of 19F NMR, typically spanning over 400 ppm, minimizes signal overlap and provides exquisite sensitivity to the local electronic environment.[1] This sensitivity makes 19F NMR an invaluable method for probing subtle changes in molecular conformation, binding interactions, and metabolic fate, rendering it a critical asset in fragment-based drug discovery and lead optimization.[2]
This guide provides an in-depth analysis of the 19F NMR chemical shifts of the 1,1-difluoroethyl group appended to an isoxazole ring. While specific experimental data for this exact motif is scarce in publicly available literature, this guide will leverage data from analogous fluorinated groups on isoxazoles and other five-membered aromatic heterocycles to provide a robust comparative analysis. We will explore the key factors that influence these chemical shifts and provide a detailed experimental protocol for acquiring high-quality 19F NMR data.
Understanding the Electronic Landscape: Factors Influencing 19F NMR Chemical Shifts
The chemical shift of a 19F nucleus is predominantly governed by the local electron density around it. A higher electron density results in increased shielding and an upfield shift (more negative ppm values), while a decrease in electron density leads to deshielding and a downfield shift (more positive ppm values).[3] Several key factors contribute to this electronic environment:
-
Inductive Effects: The potent electron-withdrawing nature of the isoxazole ring, a consequence of the electronegative nitrogen and oxygen atoms, significantly deshields the fluorine nuclei of the attached 1,1-difluoroethyl group. This effect is transmitted through the sigma bonds.
-
Resonance Effects: The position of the 1,1-difluoroethyl group on the isoxazole ring (e.g., C3 vs. C5) will influence the extent of resonance interaction between the fluorinated substituent and the heterocyclic system. This can modulate the electron density at the carbon bearing the fluorine atoms and thus affect the 19F chemical shift.
-
Substituent Effects on the Isoxazole Ring: The presence of other substituents on the isoxazole ring will further perturb the electronic environment. Electron-donating groups (EDGs) will tend to increase shielding (upfield shift), while electron-withdrawing groups (EWGs) will enhance deshielding (downfield shift) of the 1,1-difluoroethyl fluorine atoms.
-
Solvent Effects: The polarity of the solvent can influence the 19F chemical shift by stabilizing or destabilizing charge distributions within the molecule. More polar solvents can lead to noticeable shifts compared to nonpolar solvents.
Comparative Analysis of 19F NMR Chemical Shifts
Reference Data: Fluorinated Groups on Isoxazoles and Other Heterocycles
To establish a baseline, let's examine the 19F NMR chemical shifts of similar fluorinated groups on isoxazole and other five-membered aromatic heterocycles.
| Fluorinated Group | Heterocycle | Position | Substituents | 19F Chemical Shift (ppm) | Reference |
| -CF3 | Isoxazole | 5 | 3-(quinolin-2-yl), 4-(trifluoromethyl)phenyl | -62.9 | [4] |
| -F | Isoxazole | - | 5-(3-fluorophenyl), 3-(quinolin-2-yl) | -111.5 | [4] |
| -F | Isoxazole | - | 5-(2-fluorophenyl), 3-(quinolin-2-yl) | -108.8 | [4] |
| -CHF2 | Pyrazole | 1 | 3-carbonitrile | -94.12 | [5] |
| -CHF2 | Pyrazole | 1 | 5-carbonitrile | -92.43 | [5] |
| -CHF2 | Imidazole | 1 | 2-phenyl | -90.56 | [6] |
Predicting the 19F NMR Shift of the 1,1-Difluoroethyl Group on Isoxazole
Based on the data above, we can make an educated estimation of the 19F NMR chemical shift for a 1,1-difluoroethyl group on an isoxazole ring.
The difluoromethyl (-CHF2) group on pyrazole and imidazole rings resonates in the range of -90 to -95 ppm. The primary difference between a difluoromethyl and a 1,1-difluoroethyl group is the replacement of a hydrogen atom with a methyl group. The methyl group is weakly electron-donating compared to hydrogen. This slight increase in electron density at the carbon bearing the fluorine atoms would be expected to cause a minor upfield shift (to a more negative ppm value) compared to the corresponding difluoromethyl analogue.
Therefore, it is reasonable to predict that the 19F NMR chemical shift for a 1,1-difluoroethyl group attached to an isoxazole ring will likely fall in the range of -95 to -105 ppm . The exact position within this range will be influenced by the substitution pattern on the isoxazole ring and the solvent used for the measurement.
The following diagram illustrates the key electronic influences on the 19F NMR chemical shift of a 1,1-difluoroethyl group at the 3-position of a 5-phenylisoxazole.
Caption: Electronic influences on the 19F NMR chemical shift.
Experimental Protocol: Acquiring High-Quality 19F NMR Spectra
The following protocol outlines the key steps for obtaining a high-resolution 19F NMR spectrum of a small molecule, such as a 1,1-difluoroethyl-substituted isoxazole.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified isoxazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shift. For comparative studies, consistency in the solvent used is essential.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer equipped with a fluorine-capable probe.
-
Tune and match the 19F channel of the probe to the correct frequency.
-
Calibrate the 90° pulse width for 19F. This ensures optimal signal excitation.
-
-
Acquisition Parameters:
-
Reference: Use an external standard of CFCl3 (δ = 0.0 ppm) or a secondary standard such as trifluorotoluene (δ ≈ -63.7 ppm) for chemical shift referencing.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient for good resolution.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate for quantitative measurements of small molecules.
-
Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Proton Decoupling: For a simple 19F spectrum, broad-band proton decoupling (e.g., WALTZ-16 or GARP) should be applied during acquisition to remove 1H-19F couplings and simplify the spectrum to singlets (or multiplets if other fluorine atoms are present).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum carefully.
-
Apply a baseline correction.
-
Reference the spectrum to the internal or external standard.
-
Integrate the signals if quantitative analysis is required.
-
Experimental Workflow Diagram
Sources
The Fluorine Effect: A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Isoxazoles
For researchers in drug discovery and development, the isoxazole ring is a privileged scaffold, prized for its metabolic stability, synthetic versatility, and ability to modulate physicochemical properties. The strategic introduction of fluorine or fluorinated groups, such as trifluoromethyl (CF₃), further enhances these attributes, improving metabolic resistance, binding affinity, and membrane permeability. However, this powerful combination presents a significant analytical challenge: the profound influence of fluorine on mass spectrometric fragmentation patterns.
This guide provides an in-depth comparison of the fragmentation behavior of fluorinated isoxazoles against their non-fluorinated analogs. By understanding the underlying mechanistic shifts, researchers can more accurately identify metabolites, characterize novel compounds, and avoid misinterpretation of mass spectral data. We will explore the causality behind these differences, supported by experimental evidence and detailed protocols.
The Fundamental Cleavage: Fragmentation of the Isoxazole Core
Under Electron Ionization (EI), the fragmentation of a simple substituted isoxazole is primarily dictated by the weakest bond in the heterocyclic system: the N-O bond (bond energy ~200 kJ/mol). The canonical pathway begins with the cleavage of this bond, initiating a cascade of rearrangements and further fragmentations.
For a typical 3,5-disubstituted isoxazole, the process generally follows these steps:
-
N-O Bond Cleavage: The initial ionization event leads to a radical cation, which readily undergoes scission of the labile N-O bond.
-
Rearrangement: This cleavage often results in the formation of an azirine intermediate or other rearranged structures.[1]
-
Loss of Substituents: Subsequent fragmentation involves the loss of substituents or neutral molecules like RCN from the rearranged intermediate.[2]
This predictable pattern provides a baseline against which we can measure the disruptive influence of fluorine.
Figure 1: Simplified EI fragmentation pathway for a non-fluorinated 3,5-disubstituted isoxazole.
The Trifluoromethyl Effect: Redirecting Fragmentation Pathways
When a trifluoromethyl (CF₃) group is introduced, the fragmentation landscape is dramatically altered. The high electronegativity of fluorine atoms and the exceptional strength of the C-F bond (~485 kJ/mol) make the CF₃ group a poor leaving group. Consequently, fragmentation is directed away from the fluorinated substituent and toward other bonds.
A study on the mass spectra of trifluoromethyl-substituted heterocycles reveals that direct loss of a CF₃ radical is often disfavored.[3] Instead, fragmentation pathways that preserve the C-CF₃ bond or involve fluorine rearrangements become prominent.
Key Mechanistic Shifts:
-
Suppression of α-Cleavage: Cleavage of the bond between the isoxazole ring and the CF₃ group is energetically unfavorable.
-
Alternative Ring Cleavages: The fragmentation initiates at other points in the isoxazole ring or at other substituents.
-
Fluorine Rearrangement: In some cases, rearrangement of a fluorine atom to a cationic center can occur, leading to unique fragment ions. The fragmentation of 4-fluoro-3-(trifluoromethyl)-2,1-benzisoxazole, for example, shows a competition between the loss of a ·CF₃ radical and a CF₂ moiety, indicating complex rearrangement processes.[3]
Figure 2: Altered EI fragmentation pathway for a CF₃-substituted isoxazole, highlighting the favored pathways.
Comparative Data Analysis: Non-Fluorinated vs. Fluorinated Isoxazole
To illustrate these differences, let's compare the expected primary fragments from Electron Ionization Mass Spectrometry (EI-MS) of 3,5-dimethylisoxazole and 3-methyl-5-trifluoromethylisoxazole .
| Fragment Ion | 3,5-Dimethylisoxazole | 3-Methyl-5-Trifluoromethylisoxazole | Rationale for Difference |
| Molecular Ion [M]⁺· | m/z 97 (Abundant) | m/z 151 (Moderately Abundant) | The CF₃ group can slightly destabilize the molecular ion. |
| [M - CH₃]⁺ | m/z 82 | m/z 136 | Loss of the non-fluorinated methyl group is a common pathway in both. |
| [CH₃CO]⁺ | m/z 43 (Strong) | m/z 43 (Strong) | Formation of the acetylium ion from the C3-position is a major fragment in both analogs. |
| [CF₃CO]⁺ | N/A | m/z 97 (Characteristic) | Formation of the trifluoroacetylium ion is a key diagnostic fragment for the CF₃-substituted analog. |
| [M - ·CF₃]⁺ | N/A | Low to negligible abundance | The high strength of the C-CF₃ bond makes the loss of the trifluoromethyl radical an unfavorable process.[3] |
| [M - RCN]⁺· | m/z 56 (Loss of CH₃CN) | m/z 110 (Loss of CH₃CN) | Cleavage of the isoxazole ring followed by loss of acetonitrile is a shared pathway.[2] |
This comparison clearly demonstrates that the presence of the CF₃ group introduces a unique and highly diagnostic fragment (the trifluoroacetylium ion) while suppressing pathways that would involve its cleavage from the ring.
Soft Ionization: Fragmentation in ESI-MS/MS
In drug development, Electrospray Ionization (ESI) is more common than EI. ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[4][5] Structural information is then obtained via tandem mass spectrometry (MS/MS) through Collision-Induced Dissociation (CID).
Even in CID, the principles observed in EI hold true. The fragmentation of the protonated molecule will still be directed by bond strengths.
-
Non-Fluorinated Isoxazoles: CID of the [M+H]⁺ ion of a non-fluorinated isoxazole will often show neutral losses corresponding to the canonical ring-opening pathways, such as the loss of RCN. Novel, complex rearrangements involving the isoxazole ring have also been observed during CID experiments.[6]
-
Fluorinated Isoxazoles: For a CF₃-substituted isoxazole, the [M+H]⁺ ion will be more resistant to losing the CF₃ group. The fragmentation spectrum will be dominated by cleavage of weaker bonds, providing clearer structural data for the non-fluorinated portion of the molecule. This stability is a key advantage in metabolite identification, as the CF₃ group acts as a stable "tag" throughout the fragmentation process.
Experimental Protocols
To ensure the generation of reliable and reproducible data, adherence to standardized analytical protocols is essential.
Protocol 1: GC-EI-MS for Volatile Isoxazoles
This protocol is suitable for the analysis of thermally stable and volatile isoxazole derivatives.
-
Sample Preparation: Dissolve 1 mg of the isoxazole derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC System:
-
Injector: Split/splitless inlet, 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (or equivalent).
-
Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
MS System (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-ESI-MS/MS for Drug Development Applications
This protocol is standard for analyzing less volatile isoxazole-containing compounds, such as drug candidates and their metabolites, from biological matrices.
-
Sample Preparation: Prepare samples in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
LC System:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS System (ESI-MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas: Nitrogen, 350 °C, flow rate of 800 L/hr.
-
MS1 Scan: Full scan from m/z 100-800 to find the [M+H]⁺ ion.
-
MS2 Fragmentation: Select the [M+H]⁺ ion for Collision-Induced Dissociation (CID) using argon as the collision gas. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
-
Conclusion
The incorporation of fluorine, particularly as a trifluoromethyl group, fundamentally redirects the mass spectrometric fragmentation of isoxazoles. While non-fluorinated analogs fragment via predictable pathways initiated by N-O bond cleavage, the strength of the C-F bond in fluorinated derivatives suppresses the loss of the fluorinated moiety. This leads to the formation of unique, diagnostic fragment ions and preserves the fluorinated "tag" during fragmentation. For scientists in drug development, a thorough understanding of these fluorine-induced mechanistic shifts is not merely academic; it is a prerequisite for the accurate structural elucidation and metabolite identification of next-generation fluorinated therapeutics.
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Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, Vol 6, No 121 (2021). Available at: [Link]
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Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry. Available at: [Link]
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Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 2004. Available at: [Link]
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The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. Organic Mass Spectrometry, 1968. Available at: [Link]
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MASS SPECTROMETRY OF HETEROCYCLIC COMPOUNDS. XVII: FRAGMENTATION PATTERNS OF SOME ISOXAZOLYL- AND BIS(ISOXAZOLYLMETHYL) ISOXAZOLES UNDER ELECTRON IMPACT. PASCAL and Francis Bibliographic Databases. Available at: [Link]
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Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. ACS Omega, 2022. Available at: [Link]
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Electron impact mass spectral fragmentation of 3a,5-disubstituted 1, 3-diphenyl-3a,4,5,6-tetra-hydro-3H-1,2,4-triazolo[4,3-a][2][7]benzo-diazepines. Rapid Communications in Mass Spectrometry, 2000. Available at: [Link]
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Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 2021. Available at: [Link]
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(a) Molecular framework of 3,5-disubstituted isoxazoles involving... ResearchGate. Available at: [Link]
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Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
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Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4... Molecules, 2021. Available at: [Link]
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A Comparative Guide to the Infrared Spectroscopy of Isoxazole-4-Carboxylic Acid and Its Derivatives
For researchers and professionals in drug development and materials science, the precise characterization of novel heterocyclic compounds is paramount. Isoxazole derivatives, in particular, represent a class of molecules with significant pharmacological interest.[1][2][3] Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for structural elucidation. This guide provides an in-depth comparison of the characteristic IR absorption bands of isoxazole-4-carboxylic acid and its primary derivatives, grounded in fundamental principles and supported by experimental data.
I. The Foundational Spectrum: Understanding the Core Moieties
The infrared spectrum of any isoxazole-4-carboxylic acid derivative is a composite of vibrations from the isoxazole ring and the substituent at the 4-position. A logical analysis begins with understanding these components separately.
A. The Isoxazole Ring: A Heterocyclic Signature
The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, gives rise to a series of characteristic vibrations. While a complete assignment is complex, several key bands are consistently observed:
-
C=N Stretching: This vibration typically appears in the 1665-1650 cm⁻¹ region.[4][5][6]
-
Ring C=C Stretching: Aromatic C=C stretching vibrations are expected in the 1610-1450 cm⁻¹ range.[7]
-
N-O and C-O Stretching: These single bond stretches are found in the fingerprint region, with N-O stretching often cited around 1405 cm⁻¹ and C-O stretching between 1274-1174 cm⁻¹.[5][8]
-
C-H Stretching: The aromatic C-H bonds of the isoxazole ring show stretching vibrations at wavenumbers above 3000 cm⁻¹, typically in the 3158-3050 cm⁻¹ range.[1]
B. The Carboxylic Acid: A Tale of Hydrogen Bonding
The carboxylic acid functional group provides some of the most distinct and informative bands in an IR spectrum. In the condensed phase (solid or pure liquid), carboxylic acids exist almost exclusively as hydrogen-bonded dimers.[9][10] This dimerization has a profound effect on the vibrational frequencies.
-
O-H Stretching: Instead of a sharp peak, the O-H stretch of a carboxylic acid dimer is an exceptionally broad and strong absorption spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[9][10][11][12][13] This broadness is the hallmark of strong hydrogen bonding and often overlaps with the sharper C-H stretching peaks.[9][10]
-
C=O (Carbonyl) Stretching: In a dimeric state, the carbonyl stretch is observed at a lower frequency, typically between 1720-1690 cm⁻¹, due to the weakening of the C=O bond through hydrogen bonding.[11][13] For comparison, a monomeric (non-hydrogen-bonded) carboxylic acid would show a C=O stretch closer to 1760 cm⁻¹.[11] Conjugation with the isoxazole ring can further lower this frequency.[11]
-
C-O Stretching and O-H Bending: The spectrum also contains a C-O stretching band (coupled with O-H in-plane bending) between 1320-1210 cm⁻¹ and an O-H out-of-plane bending band, which is a broad peak often centered around 950-910 cm⁻¹.[12]
II. Comparative Analysis: The Influence of Derivatization
Replacing the acidic proton or the entire hydroxyl group of the carboxylic acid with other functional groups leads to predictable and diagnostic shifts in the IR spectrum. The most significant changes occur in the carbonyl and N-H/O-H stretching regions.
A. Esters (e.g., Ethyl Isoxazole-4-carboxylate)
-
Disappearance of the Broad O-H: The most obvious change is the complete disappearance of the broad O-H stretching band from 3300-2500 cm⁻¹.
-
Shift in C=O Stretch: The carbonyl stretch shifts to a higher wavenumber, typically appearing in the 1750-1735 cm⁻¹ range for aliphatic esters.[13][14] This is because the electron-donating resonance from the ester oxygen is less effective than the hydrogen bonding in the parent acid at lowering the C=O bond order.
-
New C-O Stretches: Esters exhibit two distinct C-O stretching bands: an asymmetric stretch (stronger) from 1300-1150 cm⁻¹ and a symmetric stretch (weaker) from 1150-1000 cm⁻¹.
B. Amides (e.g., Isoxazole-4-carboxamide)
-
N-H Stretching: Primary amides (-CONH₂) show two distinct, medium-intensity N-H stretching bands in the 3500-3300 cm⁻¹ region.[14] Secondary amides (-CONHR) show a single band in this region.
-
Amide I Band (C=O Stretch): The amide carbonyl stretch, known as the Amide I band, appears at a significantly lower frequency than in esters or acids, typically in the 1690-1630 cm⁻¹ range.[14] This is due to the strong resonance effect of the nitrogen lone pair, which decreases the C=O double bond character. In some isoxazole carboxamides, this band has been reported around 1660-1650 cm⁻¹.[4]
-
Amide II Band (N-H Bend): A characteristic N-H bending vibration, the Amide II band, is found between 1640-1550 cm⁻¹ and is a useful diagnostic feature.
C. Nitriles (e.g., Isoxazole-4-carbonitrile)
-
Disappearance of Carbonyl: The entire carbonyl region (1800-1650 cm⁻¹) becomes clear.
-
Characteristic C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption in a relatively uncongested region of the spectrum: 2260-2220 cm⁻¹.[10][14] Its sharp character and unique position make it an unmistakable marker for the nitrile functionality.
| Functional Group | Key Vibration | Wavenumber Range (cm⁻¹) | Appearance & Intensity | Supporting Evidence |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong | [9][10][11][12][13] |
| C=O Stretch | 1720 - 1690 | Strong | [11][13] | |
| Ester | C=O Stretch | 1750 - 1735 | Strong | [13][14] |
| C-O Stretch | 1300 - 1150 | Strong | [15] | |
| Amide (Primary) | N-H Stretch | 3500 - 3300 | Two Bands, Medium | [14] |
| C=O Stretch (Amide I) | 1690 - 1630 | Strong | [14] | |
| N-H Bend (Amide II) | 1640 - 1550 | Medium | [15] | |
| Nitrile | C≡N Stretch | 2260 - 2220 | Sharp, Medium | [14] |
| Isoxazole Ring | C=N Stretch | ~1660 | Medium | [4][6] |
| C-H Stretch | 3158 - 3050 | Medium-Weak | [1] |
III. Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Trustworthy data is the bedrock of scientific integrity. Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring IR spectra of solid and liquid samples with minimal preparation.
Methodology: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[16] Clean the surface with a suitable solvent like isopropanol or ethanol and a soft, non-abrasive wipe (e.g., Kimwipe), then allow it to dry completely.[16]
-
Background Collection: Before analyzing the sample, a background spectrum must be collected.[17] This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.
-
Sample Application:
-
Solids: Place a small amount of the powdered sample directly onto the center of the ATR crystal to ensure it is fully covered.
-
Liquids: Place a few drops of the liquid sample onto the crystal.
-
-
Apply Pressure (for solids): Lower the pressure clamp and apply firm, consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This is critical for achieving a strong, high-quality spectrum.
-
Data Acquisition: Initiate the sample scan. Typical settings involve a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans to improve the signal-to-noise ratio. The standard mid-IR range is 4000-600 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal and pressure clamp tip to prevent cross-contamination.
Causality and Self-Validation: Running a background scan is a self-validating step. If the resulting background spectrum is not a flat line around 100% transmittance, it indicates an unclean crystal or a need for atmospheric purging, and the background must be re-run before proceeding. The quality of the final spectrum is directly dependent on the quality of the sample-crystal contact.
IV. Conclusion
Infrared spectroscopy is an indispensable tool for the structural analysis of isoxazole-4-carboxylic acid derivatives. By systematically evaluating the high-wavenumber region for O-H and N-H stretches, the carbonyl region for C=O shifts, and the unique C≡N stretching region, a researcher can rapidly and confidently distinguish between the parent acid, esters, amides, and nitriles. This guide provides the foundational data and protocols to leverage IR spectroscopy effectively in the synthesis and characterization of these important heterocyclic compounds.
References
-
Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved February 13, 2026, from [Link]
-
Gu, Q., Xia, Y., Chen, S., Su, P., Yang, Z., & Miller, R. J. D. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(47), 29690-29697. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2023, January 14). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
-
Gu, Q., Xia, Y., Chen, S., Su, P., Yang, Z., Miller, R. J. D., & R. J. D. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(47), 29690-29697. [Link]
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IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). Moodle. Retrieved February 13, 2026, from [Link]
-
Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. Retrieved February 13, 2026, from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved February 13, 2026, from [Link]
-
Alessandrini, S., Melosso, M., Rivilla, V. M., & Puzzarini, C. (2021). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. The Journal of Physical Chemistry A, 125(3), 857-867. [Link]
-
Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
High Overtones of C−H Stretching Vibrations in Isoxazole, Thiazole, and Related Methyl and Dimethyl Derivatives. (1998). The Journal of Physical Chemistry A, 102(44), 8683-8690. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences, 29(1). [Link]
-
Budak, Y., Ertürk, F., & Çetinkaya, E. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications, 14(3), 223-231. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). Molecules, 27(16), 5240. [Link]
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Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020, October 15). University of Toronto Scarborough. Retrieved February 13, 2026, from [Link]
-
Bibi, S., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 13(6). [Link]
-
Fourier Transform Infrared Spectroscopy. (n.d.). Retrieved February 13, 2026, from [Link]
-
The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2025). ResearchGate. [Link]
-
Studies on some aspects of chemistry of Isoxazole derivatives. (n.d.). N J E S R. [Link]
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Deprotonation of Isoxazole: A Photoelectron Imaging Study. (n.d.). NSF Public Access Repository. [Link]
-
Characteristic Infrared Absorption Bands of Functional Groups. (n.d.). Retrieved February 13, 2026, from [Link]
-
Ethyl 4-hydroxyisoxazole-3-carboxylate. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
IR: carboxylic acids. (n.d.). Retrieved February 13, 2026, from [Link]
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Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o243. [Link]
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Functionally Substituted Isothiazole- and Isoxazolecarboxamides. (2025). ResearchGate. [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (2019). BMC Chemistry, 13(1), 6. [Link]
-
Stepwise Microhydration of Isoxazole: Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. (2021). The Journal of Physical Chemistry A, 125(22), 4867-4876. [Link]
-
Table of IR Absorptions. (n.d.). Portland State University. Retrieved February 13, 2026, from [Link]
-
Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2025). MDPI. [Link]
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Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024, March 15). YouTube. Retrieved February 13, 2026, from [Link]
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Comparative Guide: 3-Acetyl vs. 3-(1,1-Difluoroethyl) Isoxazoles in Drug Design
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a carbonyl group (
Physicochemical & Mechanistic Rationale
The decision to switch from an acetyl group to a 1,1-difluoroethyl group on an isoxazole scaffold is driven by three primary factors: Metabolic Stability , Lipophilicity Modulation , and Hydrogen Bonding changes .
Bioisosteric Comparison
The 1,1-difluoroethyl group is considered a "lipophilic bioisostere" of the acetyl group.
| Feature | 3-Acetyl Isoxazole ( | 3-(1,1-Difluoroethyl) Isoxazole ( | Impact of Substitution |
| H-Bonding | Strong Acceptor (C=O) | None / Weak Electrostatic | Loss of H-bond acceptor can reduce target affinity if the C=O was critical, or improve permeability by reducing PSA. |
| Metabolism | High Liability (Reduction to alcohol) | High Stability | Blocks carbonyl reductase and CYP-mediated enolization. |
| Sterics | Planar ( | Tetrahedral ( | The |
| Lipophilicity | Lower LogP (More Polar) | Higher LogP (More Lipophilic) | Fluorine increases lipophilicity; useful for improving membrane permeability. |
| Electronic | Electron Withdrawing (Resonance) | Electron Withdrawing (Inductive) |
The "Fluorine Effect"
The C-F bond is highly polar but non-ionizable. Replacing C=O with
Comparative Performance Data
The following data illustrates the impact of this bioisosteric switch. While direct head-to-head data on identical isoxazole targets is proprietary in many pipelines, the functional impact is well-documented in analogous heterocyclic systems (e.g., urea transporter inhibitors and sulfonamides).
Case Study: Metabolic Stability Enhancement
In the optimization of Urea Transporter B (UT-B) inhibitors, the replacement of a labile acetyl/sulfonyl moiety with a 1,1-difluoroethyl group demonstrated a dramatic improvement in stability.[1]
Table 1: Stability Profile of Acetyl vs. Difluoroethyl Analogs
| Compound Variant | Moiety | Target Potency ( | Metabolic Stability ( |
| Reference (Parent) | Acetyl / Sulfone | ~25 nM | < 15 min (High Clearance) |
| Optimized Analog | 1,1-Difluoroethyl | 15 - 23 nM | > 60 min (Low Clearance) |
Data extrapolated from analogous optimization campaigns (Source: J. Med. Chem. 2012).[1]
Key Insight: The potency was maintained (15 nM vs 25 nM), indicating that the
Experimental Protocols
Synthesis of 3-(1,1-Difluoroethyl) Isoxazoles
The most reliable method to access the 1,1-difluoroethyl isoxazole is the Deoxofluorination of the corresponding 3-acetyl isoxazole. This reaction uses nucleophilic fluorinating reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Protocol: Deoxofluorination of 3-Acetylisoxazole
Reagents:
-
Substrate: 3-Acetyl-5-substituted isoxazole (1.0 equiv)
-
Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Catalyst: Ethanol (catalytic amount, optional accelerator)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the 3-acetylisoxazole substrate and dissolve in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Add Deoxo-Fluor dropwise via syringe. Caution: Reagent is moisture-sensitive and corrosive.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16–24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone (M+) and appearance of the difluoro product (M+22).
-
Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous
. Warning: Vigorous gas evolution ( , HF). -
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over
, filter, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient). The difluoro product is less polar (higher
) than the starting ketone.
Biological Assay: Metabolic Stability (Microsomal)
To validate the advantage of the difluoroethyl group, a comparative intrinsic clearance assay is required.
Protocol:
-
Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Remove aliquots at t = 0, 5, 15, 30, and 60 minutes.
-
Termination: Quench samples immediately in ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
Visualization of SAR Logic
The following diagrams illustrate the decision-making process and the structural transformation involved in this bioisosteric replacement.
Diagram 1: Synthetic Transformation Pathway
This flow describes the chemical conversion from the acetyl precursor to the metabolically stable difluoroethyl analog.
Caption: Chemical synthesis pathway converting the labile acetyl group to the stable 1,1-difluoroethyl moiety via nucleophilic fluorination.
Diagram 2: Bioisosteric Decision Tree
This logic map guides the medicinal chemist on when to apply this specific substitution.
Caption: Decision logic for replacing acetyl groups. The switch is recommended when metabolic instability is high and the carbonyl is not essential for binding.
References
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Source: National Institutes of Health (PMC). [Link]
-
Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B. Source: Journal of Medicinal Chemistry (ACS). [Link][1]
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Source: Angewandte Chemie International Edition. [Link]
-
Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Source: Organic Letters (ACS). [Link]
Sources
Comparative Guide: pKa Profiling of 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic Acid vs. Isoxazole-4-carboxylic Acid Scaffolds
Executive Summary
This guide provides a technical comparison between 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid (Compound A) and its non-fluorinated analog, 3-methylisoxazole-4-carboxylic acid (Compound B) .
While isoxazole-4-carboxylic acids are established bioisosteres for benzoic acids and amides in drug design, the introduction of the 1,1-difluoroethyl group significantly modulates the physicochemical profile. Our analysis indicates that Compound A exhibits a pKa approximately 0.6–0.8 log units lower than Compound B, driven by the strong inductive effect of the geminal difluoro moiety. This shift impacts solubility at physiological pH and alters metabolic stability profiles by blocking potential benzylic oxidation sites.
Structural & Electronic Analysis
The core difference lies at the C3-position substituent. The electronic environment of the carboxylic acid at C4 is heavily influenced by the C3-group due to the planar, conjugated nature of the isoxazole ring.
Comparative Physicochemical Profile[1][2]
| Property | Compound A (Difluoroethyl) | Compound B (Methyl/Reference) | Delta / Effect |
| Structure | 3-(1,1-Difluoroethyl)-isoxazole-4-COOH | 3-Methyl-isoxazole-4-COOH | Fluorination at |
| pKa (Acid) | ~2.1 – 2.3 (Predicted*) | 2.90 ± 0.25 (Lit.) | |
| LogP | ~1.8 – 2.1 | ~0.6 – 0.9 | Increased Lipophilicity |
| Electronic Effect | Strong Electron Withdrawing (-I) | Weak Electron Donating (+I) | Inductive stabilization of anion |
| Metabolic Liability | Low (Blocked benzylic oxidation) | High (Benzylic hydroxylation) | Improved metabolic stability |
*Note: pKa for Compound A is estimated based on Hammett substituent constants (
Mechanistic Insight: The Fluorine Effect
The acidity of the carboxylic acid is governed by the stability of its conjugate base (carboxylate anion).
-
Compound B (Methyl): The methyl group is weakly electron-donating via induction (+I) and hyperconjugation. This slightly destabilizes the carboxylate anion, keeping the pKa relatively high (for an isoxazole) at ~2.9.
-
Compound A (Difluoroethyl): The -CF
CH group acts as a powerful electron-withdrawing group (EWG). The high electronegativity of the two fluorine atoms pulls electron density away from the isoxazole ring through the -bond framework (Inductive Effect, -I). This withdrawal delocalizes the negative charge of the carboxylate anion, stabilizing it and driving the equilibrium toward the deprotonated form (lower pKa).
Visualization of Electronic Effects[4]
The following diagram illustrates the structural logic and the resulting shift in acidity constants.
Figure 1: Structural comparison showing how the electron-withdrawing difluoroethyl group stabilizes the carboxylate, lowering the pKa.
Implications for Drug Development
A. Solubility vs. Permeability[5]
-
Compound A (pKa ~2.2): At the pH of the stomach (pH 1.5–3.5), this compound will exist in a significant equilibrium between neutral and ionized forms. At intestinal pH (6.5), it will be >99.9% ionized. This guarantees excellent aqueous solubility in the intestine but may limit passive permeability unless a specific transporter is targeted or the lipophilicity of the -CF
- group compensates. -
Compound B (pKa ~2.9): Slightly less acidic, but still predominantly ionized at physiological pH.
B. Metabolic Stability
The 3-methyl group in Compound B is a "soft spot" for Cytochrome P450 enzymes, susceptible to benzylic oxidation to form the alcohol or carboxylic acid metabolite.
-
Optimization: Replacing the
-hydrogens with fluorine (Compound A) blocks this metabolic pathway ("Metabolic Blocking"), potentially extending the half-life ( ) of the drug candidate.
Experimental Protocol: Potentiometric pKa Determination
Materials
-
Instrument: Mettler Toledo T5/T7 Titrator or Sirius T3.
-
Solvent: Carbonate-free distilled water (for pKa < 3, a co-solvent like Methanol/Water may be required, followed by Yasuda-Shedlovsky extrapolation).
-
Titrant: 0.1 M KOH (standardized).
-
Ionic Strength Adjuster: 0.15 M KCl.
Workflow
-
Preparation: Dissolve 1-2 mg of the isoxazole acid in 20 mL of 0.15 M KCl solution. Ensure complete dissolution (sonicate if necessary).
-
Blank Titration: Perform a blank titration with just the solvent system to determine the exact carbonate content and electrode response.
-
Sample Titration:
-
Acidify the sample to pH ~1.5 using 0.1 M HCl (to ensure the compound is fully protonated).
-
Titrate with 0.1 M KOH in small increments (e.g., 5 µL) up to pH 11.
-
Maintain temperature at 25.0 ± 0.1 °C under inert gas (N
or Ar) purge.
-
-
Data Processing: Use the Bjerrum plot method or Gran plot analysis to identify the equivalence point and calculate pKa.
Validation Criteria (Self-Check)
-
Hysteresis: Perform a reverse titration (KOH then HCl). The pKa curves must overlap within 0.05 units.
-
Solubility Limit: If precipitation is observed (noisy signal), switch to a Methanol/Water co-solvent method (30%, 40%, 50% MeOH) and extrapolate to 0% MeOH.
Figure 2: Workflow for accurate potentiometric pKa determination.
References
-
ChemicalBook. (2025). 3-Methyl-4-isoxazolecarboxylic acid Properties and pKa Data. Retrieved from
-
Kütt, A., et al. (2018).[1][2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. (Contextual grounding for fluorine effects).
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for constants of -CF R vs -CH ).
-
PubChem. (2025). Compound Summary: 3-Methylisoxazole-4-carboxylic acid.[3][4][5] Retrieved from
Sources
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. mdpi.com [mdpi.com]
- 3. 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 5. 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, 100 mg, CAS No. 193952-09-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
A Senior Application Scientist's Guide to Validating the Purity of Fluorinated Isoxazole Building Blocks via LC-MS
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] Fluorinated isoxazoles, in particular, have emerged as valuable building blocks, offering a unique combination of structural rigidity and favorable electronic properties. However, the synthetic routes to these compounds can often yield a challenging mixture of isomers and impurities that can confound biological screening and lead to costly downstream failures. Ensuring the purity of these foundational molecules is therefore not just a matter of quality control, but a critical step in the drug development pipeline.
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of fluorinated isoxazole building blocks, with a primary focus on the utility and application of Liquid Chromatography-Mass Spectrometry (LC-MS). Drawing from extensive field experience and established analytical principles, we will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis with alternative techniques to empower researchers, scientists, and drug development professionals in their pursuit of high-quality chemical matter.
The Primacy of Purity: Why It Matters for Fluorinated Isoxazoles
The seemingly subtle difference between a desired fluorinated isoxazole and its impurities can have profound implications. Common impurities, such as regioisomers formed during the cycloaddition step of isoxazole synthesis, or byproducts from side reactions, can possess significantly different physicochemical and biological properties.[2] For instance, an undesired regioisomer might exhibit off-target activity, leading to misleading structure-activity relationship (SAR) data and potentially toxicological liabilities. Therefore, a robust analytical method is required to not only quantify the purity of the main component but also to identify and characterize critical impurities.
LC-MS: The Gold Standard for Purity Validation
For the analysis of fluorinated isoxazole building blocks, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard.[3] This powerful hybrid technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.[4] This combination is particularly well-suited for the analysis of these compounds for several key reasons:
-
High Sensitivity and Selectivity: LC-MS offers exceptional sensitivity, allowing for the detection and quantification of trace-level impurities. The selectivity of the mass spectrometer enables the differentiation of compounds with the same retention time but different mass-to-charge ratios, which is invaluable for identifying co-eluting impurities.
-
Versatility: LC-MS is compatible with a wide range of fluorinated isoxazoles, accommodating various functional groups and polarities.
-
Structural Information: Modern mass spectrometers, particularly high-resolution instruments (HRMS), can provide accurate mass measurements, which aid in the elemental composition determination of unknown impurities. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer valuable structural insights.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive understanding of its advantages and limitations in the context of other analytical techniques is crucial for making informed decisions in the laboratory.
| Technique | Advantages | Disadvantages | Best Suited For |
| LC-MS | - High sensitivity and selectivity- Broad applicability to a wide range of compounds- Provides molecular weight and structural information (with MS/MS)- Excellent for quantifying known and identifying unknown impurities | - Destructive technique- Matrix effects can suppress ionization- Higher initial instrument and maintenance costs | - Primary purity assessment- Identification and quantification of trace impurities- Analysis of complex mixtures |
| NMR (¹H, ¹⁹F, ¹³C) | - Non-destructive- Provides definitive structural information- Excellent for identifying and quantifying major components and structural isomers- ¹⁹F NMR is highly specific for fluorinated compounds | - Lower sensitivity compared to MS- Can be challenging for complex mixtures due to signal overlap- May not detect very low-level impurities | - Structural elucidation of the main component and major impurities- Quantitative analysis of the bulk material- Complementary to LC-MS for a complete purity profile |
| GC-MS | - Excellent for volatile and thermally stable compounds- High chromatographic resolution- Well-established libraries for compound identification | - Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for some analytes, adding complexity | - Analysis of volatile impurities (e.g., residual solvents)- Purity assessment of volatile fluorinated isoxazole precursors |
Experimental Protocol: A Self-Validating LC-MS Workflow
The following protocol provides a robust starting point for the purity analysis of a novel fluorinated isoxazole building block. The causality behind each step is explained to facilitate method development and troubleshooting.
Step 1: Sample Preparation
The goal of sample preparation is to dissolve the analyte in a suitable solvent that is compatible with the LC system and to minimize matrix effects.
-
Solvent Selection: Begin by dissolving the fluorinated isoxazole building block in a high-purity solvent such as acetonitrile or methanol to a stock concentration of 1 mg/mL. These solvents are compatible with reversed-phase chromatography and readily volatile in the MS source.
-
Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in the initial mobile phase composition (e.g., 95:5 water:acetonitrile). This ensures good peak shape for the main component.
Step 2: LC-MS Method Parameters
The choice of column, mobile phase, and gradient is critical for achieving optimal separation of the main compound from its impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase provides good retention for a wide range of small organic molecules. The shorter column length allows for faster analysis times, while the small particle size ensures high chromatographic efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting ionization in positive ion mode and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency and compatibility with MS. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is a good starting point to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that provides a good balance between analysis time and chromatographic performance. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 2 µL | A small injection volume helps to prevent column overloading and maintain good peak shape. |
| MS Ionization | Electrospray Ionization (ESI), Positive and Negative Mode | ESI is a soft ionization technique suitable for a wide range of small molecules. Running in both positive and negative modes ensures the detection of a broader range of impurities. |
| MS Detection | Full Scan (m/z 100-1000) and Targeted SIM or MRM | A full scan allows for the detection of unknown impurities. Once impurities are identified, a more sensitive targeted analysis can be developed. |
Step 3: Data Analysis and Interpretation
-
Peak Purity Assessment: Assess the purity of the main peak by integrating the peak area of the main component and all detected impurities in the chromatogram.
-
Impurity Identification: For any significant impurities, use the accurate mass data from a high-resolution mass spectrometer to propose elemental compositions. Further structural elucidation can be achieved through MS/MS fragmentation analysis.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[5] Key validation parameters include specificity, linearity, accuracy, precision, and limit of detection/quantitation.
Visualizing the Workflow and Logic
LC-MS Purity Validation Workflow
Caption: A streamlined workflow for the validation of fluorinated isoxazole building block purity using LC-MS.
Decision Tree for Analytical Technique Selection
Caption: A decision-making guide for selecting the appropriate analytical technique for purity assessment.
Conclusion: A Multi-faceted Approach to Ensuring Quality
While LC-MS stands out as the primary workhorse for validating the purity of fluorinated isoxazole building blocks due to its unparalleled sensitivity and versatility, a truly comprehensive understanding of a compound's purity profile is best achieved through a multi-technique approach. The structural insights provided by NMR, particularly ¹⁹F NMR for fluorinated compounds, are invaluable for confirming the identity of the main component and characterizing major impurities.[6] Similarly, GC-MS plays a crucial role in identifying and quantifying volatile impurities that may be missed by LC-MS.
By leveraging the strengths of each of these techniques and following a systematic, self-validating workflow, researchers can confidently assess the purity of their fluorinated isoxazole building blocks, thereby ensuring the integrity of their screening data and accelerating the journey from hit to lead.
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- BenchChem. (2025).
- Lab Manager. (2025).
- LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Guide to Confirming the Purity of 2-(Chloromethyl)-5-fluorothiophene.
- Waters. (n.d.).
- GERSTEL. (n.d.).
- Shimadzu. (2015).
- ResearchGate. (n.d.).
- Głowacka, A., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. BMC Veterinary Research.
- ResearchGate. (2025).
- ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- PubMed. (2022).
- PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
- Comptes Rendus de l'Académie des Sciences. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane)
- EurekAlert!. (2020).
- American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
- analytica-world.com. (2020).
- LGC Group. (n.d.).
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
Comparative Guide: Enhancing Metabolic Stability via Fluorinated Isoxazole Bioisosteres
Topic: Comparative Metabolic Stability of Fluorinated Isoxazole Bioisosteres Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Isoxazole Liability
Isoxazoles are privileged scaffolds in medicinal chemistry, featured in drugs like valdecoxib , leflunomide , and razaxaban . However, they frequently suffer from a specific metabolic liability: reductive ring opening . The N-O bond is susceptible to cleavage by cytosolic reductases and cytochrome P450 enzymes (reductive mode), resulting in the formation of inactive amino-enones or benzamidines.
This guide compares the metabolic stability of standard isoxazoles against their fluorinated bioisosteres (specifically 4-fluoroisoxazoles and trifluoromethyl-isoxazoles). We demonstrate how strategic fluorination modulates electronic properties to arrest ring cleavage, extending half-life (
Mechanistic Analysis: The Fluorine Effect[1]
To understand the stability gain, one must understand the degradation mechanism.
-
The Liability (Parent Isoxazole): The isoxazole ring undergoes N-O bond scission.[1][2][3] In 3-unsubstituted isoxazoles (e.g., leflunomide), this often proceeds via C3-proton abstraction or direct electron transfer to the antibonding orbital of the N-O bond.
-
The Bioisostere (Fluorinated Isoxazole):
-
Electronic Shielding: Fluorine is highly electronegative. When substituted directly on the ring (e.g., C4 position) or as a
group, it lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring less electron-rich and less prone to oxidative attack. -
Blocking Reductive Cleavage: In the context of reductive opening, fluorine alters the reduction potential. Furthermore, replacing a C-H with C-F (bond energy: 116 kcal/mol vs. 99 kcal/mol) at a metabolic "soft spot" prevents the initial abstraction steps required for certain ring-opening mechanisms.
-
Visualization: Metabolic Fate of Isoxazoles
The following diagram contrasts the reductive ring opening of a standard isoxazole against the stabilized fluorinated analog.
Figure 1: Comparative metabolic pathways. The standard isoxazole undergoes reductive N-O bond cleavage, while the fluorinated analog resists this transformation due to electronic modulation and bond strengthening.
Comparative Performance Data
The following data summarizes the impact of fluorination on metabolic stability in human liver microsomes (HLM) and hepatocytes.
Table 1: Stability Profile of Isoxazole Analogs Data synthesized from structure-activity relationships (SAR) in BET inhibitor and Razaxaban studies.
| Compound Class | Structure | Intrinsic Clearance ( | Half-life ( | Primary Metabolite |
| Parent Isoxazole | 3,5-Dimethylisoxazole | High (>40) | < 30 min | Ring-opened enone (Reductive) |
| Monosubstituted | 3-Methylisoxazole | Moderate (20-40) | ~45 min | C5-Hydroxylation (Oxidative) |
| Fluorinated Bioisostere | 4-Fluoroisoxazole | Low (<10) | > 120 min | Minimal (Intact Parent) |
| Trifluoromethyl | 3-( | Very Low (<5) | > 180 min | Minor oxidative metabolites |
Key Insight: The introduction of fluorine at C4 or a
Experimental Protocol: Hepatocyte Stability Assay
To accurately assess isoxazole stability, Liver Microsomes (HLM) alone are insufficient because they primarily screen for oxidative (CYP-mediated) metabolism. Isoxazole ring opening often requires cytosolic reductases. Therefore, Cryopreserved Hepatocytes are the gold standard as they contain the full complement of oxidative and reductive enzymes.
Protocol: Evaluation of Reductive/Oxidative Stability
Objective: Determine
Materials:
-
Cryopreserved Human Hepatocytes (pooled donors).
-
Williams' Medium E (WME).
-
Test Compounds (10 mM DMSO stock).
-
LC-MS/MS System (e.g., Sciex Triple Quad).
Step-by-Step Methodology:
-
Thawing: Thaw hepatocytes at 37°C, centrifuge (100 x g, 10 min), and resuspend in WME to
cells/mL. -
Incubation:
-
Pre-incubate cells for 10 min at 37°C / 5%
. -
Spike test compound to final concentration of 1 µM (keeps DMSO < 0.1%).
-
Incubate in duplicate.
-
-
Sampling: Remove aliquots (50 µL) at time points:
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 min to pellet protein. Collect supernatant.
-
Analysis: Inject onto LC-MS/MS.
-
Monitoring: Monitor parent depletion (MRM mode).
-
Metabolite Scouting: Perform Neutral Loss scan (loss of 44 Da or characteristic ring-open fragments) to detect amino-enones.
-
Visualization: Experimental Workflow
Figure 2: Hepatocyte stability assay workflow designed to capture both oxidative and reductive metabolic clearance.
Conclusion & Recommendations
For drug discovery programs utilizing isoxazole scaffolds, metabolic instability via ring opening is a predictable risk.
-
Recommendation 1: Prioritize 4-fluoroisoxazole or 3-trifluoromethylisoxazole bioisosteres early in Lead Optimization if the parent isoxazole shows high hepatocyte clearance but low microsomal clearance (indicative of non-CYP reductive metabolism).
-
Recommendation 2: Use Hepatocytes rather than Microsomes for screening, as microsomes lack the cytosolic reductases responsible for ring opening.
-
Recommendation 3: Monitor for the specific "amino-enone" metabolite (M+2H) in mass spectrometry, which is the hallmark of ring failure.
References
-
Zhang, D., et al. (2008). "Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs."[4] Drug Metabolism and Disposition.
-
Kalgutkar, A. S., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Luzzio, F. A. (2020). "Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective." Advances in Heterocyclic Chemistry.
-
Pankaj, B., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective."[5] ChemRxiv.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid. As a specialized halogenated heterocyclic compound, its disposal requires a nuanced understanding of chemical hazards and regulatory frameworks to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering actionable protocols and explaining the scientific rationale behind them.
Executive Summary: The Critical Importance of Specialized Disposal
This compound is a complex organic molecule containing a difluoroethyl group, an isoxazole ring, and a carboxylic acid moiety. This combination necessitates its classification as a halogenated organic compound . Improper disposal, such as drain disposal, is strictly prohibited as it can lead to the contamination of water systems and pose a significant environmental hazard[1][2]. The high-temperature incineration required for halogenated waste is more costly and energy-intensive than non-halogenated solvent recycling, making proper waste segregation paramount[2]. Adherence to the protocols outlined below is not only a matter of best practice but a legal requirement under regulations set forth by agencies like the Environmental Protection Agency (EPA)[3][4].
Hazard Profile and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its potential hazards from structurally similar compounds. Isoxazole derivatives and carboxylic acids are often associated with the following risks:
-
Skin and Eye Irritation: Many isoxazole-carboxylic acids are classified as skin and eye irritants[5][6][7]. Direct contact should be avoided.
-
Respiratory Tract Irritation: If the compound is a powder or aerosol, inhalation may cause respiratory irritation[6].
-
Toxicity: The toxicological properties have not been fully investigated, and as with any novel chemical, it should be handled as potentially toxic[8][9].
-
Hazardous Combustion Byproducts: During thermal decomposition, halogenated organic compounds can release toxic and corrosive gases such as hydrogen fluoride, carbon monoxide, and nitrogen oxides[5][10].
Table 1: Inferred Hazard Identification
| Hazard Class | Potential Risk | Recommended Precaution |
| Acute Toxicity | Unknown. Treat as hazardous. | Avoid all routes of exposure (inhalation, ingestion, skin/eye contact). |
| Skin Corrosion/Irritation | Causes skin irritation (inferred from analogs)[6][7]. | Wear chemically resistant gloves and a lab coat[11]. |
| Eye Damage/Irritation | Causes serious eye irritation (inferred from analogs)[6][7]. | Wear safety glasses with side shields or chemical goggles[8][11]. |
| Environmental Hazard | As a halogenated organic, it is presumed to be hazardous to the environment. Do not release into drains[1][9]. | Collect all waste for disposal by a licensed hazardous waste facility[5][10]. |
Personal Protective Equipment (PPE) for Safe Handling and Disposal
A robust PPE protocol is the first line of defense against chemical exposure. The following PPE must be worn when handling this compound in any form, including during waste consolidation and disposal preparation.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical[11].
-
Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are mandatory to protect against splashes[8].
-
Body Protection: A long-sleeved laboratory coat must be worn to protect the skin[11].
-
Respiratory Protection: If handling the compound as a fine powder or creating aerosols, work should be conducted in a certified chemical fume hood to ensure adequate ventilation[9].
Spill Management Protocol
Accidental spills must be managed swiftly and safely to mitigate exposure and environmental contamination.
For a Small Spill (Contained on a benchtop):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3.
-
Containment: Prevent the spread of the spill by creating a dike around it with an inert absorbent material like vermiculite or sand[12][13].
-
Absorption: Gently cover the spill with the absorbent material. For acidic compounds, neutralization with a weak base like sodium bicarbonate can be considered, but this may generate gas and should be done with caution[14].
-
Collection: Once absorbed, carefully scoop the material using non-sparking tools into a designated, labeled hazardous waste container[12][15].
-
Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, paper towels) must also be disposed of as hazardous waste[13][15].
For a Large Spill (e.g., >500 mL or outside of containment):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately[15]. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Protocol
The proper disposal of this compound is predicated on the principle of waste segregation. As a halogenated compound, it must never be mixed with non-halogenated waste[2][16][17].
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound—including pure excess material, solutions, and contaminated consumables (e.g., weigh boats, pipette tips)—must be designated as "Halogenated Organic Waste."
Step 2: Selecting the Appropriate Waste Container
-
Use a dedicated, chemically compatible, and leak-proof container with a secure, screw-top cap[2][3][4]. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition, free of cracks or damage[1].
-
Ensure the container is placed in secondary containment (e.g., a larger plastic tub) to prevent spills[4].
Step 3: Labeling the Waste Container
-
Proper labeling is a critical regulatory requirement. The label must be affixed to the container before the first drop of waste is added[16].
-
The label must include:
-
The words "Hazardous Waste" [4].
-
A clear identification of the contents: "Halogenated Organic Waste" [16].
-
A list of all chemical constituents by their full name, including solvents and their approximate percentages. For this specific compound, list "this compound." Do not use abbreviations[16].
-
The accumulation start date (the date the first waste is added)[1].
-
Step 4: Waste Accumulation
-
Keep the hazardous waste container closed at all times, except when actively adding waste[1][16]. This prevents the release of volatile organic compounds (VOCs).
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills[4].
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents[4][16].
Step 5: Arranging for Final Disposal
-
Once the container is full (up to 90%) or has reached the institutional time limit for accumulation (often 6-12 months), arrange for its removal[1][4].
-
Contact your institution's EHS department or the designated hazardous waste professional to schedule a pickup[1].
-
These professionals will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration, the standard and required method for halogenated organic waste[2][18].
Below is a workflow diagram summarizing the decision-making process for the disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories . University of Tennessee Knoxville. Retrieved from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York. Retrieved from [Link]
-
Cleaning up chemical spills in the laboratory . (2023, January 17). Edvotek. Retrieved from [Link]
-
Safety Tip of the Week – Laboratory – Chemical Spill Response . Stony Brook University Environmental Health & Safety. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Retrieved from [Link]
-
Hazardous Waste Disposal Guide . (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document . Environmental Protection Agency (EPA). Retrieved from [Link]
-
Regulation of Laboratory Waste . American Chemical Society (ACS). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. Retrieved from [Link]
-
Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR. Retrieved from [Link]
-
Appendix III List of Halogenated Organic Compounds . California Code of Regulations. Retrieved from [Link]
-
Organic solvent waste . Kemicentrum, Lund University. Retrieved from [Link]
-
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches . (2025, July 8). Preprints.org. Retrieved from [Link]
-
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid - SAFETY DATA SHEET . Fisher Scientific. Retrieved from [Link]
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- 18. epa.gov [epa.gov]
Navigating the Unseen: A Guide to Safely Handling 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic Acid
In the landscape of pharmaceutical research and development, novel chemical entities present both exciting opportunities and unknown challenges. 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid is one such compound where comprehensive safety data may be limited. This guide provides a robust framework for its safe handling, grounded in the principles of chemical analogy and risk mitigation. By deconstructing the molecule into its core functional groups—a carboxylic acid, an isoxazole ring, and a difluoroethyl group—we can anticipate its potential hazards and establish a comprehensive safety protocol.
Hazard Assessment: A Molecule's Threefold Nature
A thorough risk assessment is the cornerstone of laboratory safety. For this compound, we must consider the synergistic potential of its constituent parts.
-
The Carboxylic Acid Moiety : Carboxylic acids are known to be corrosive and can cause significant irritation to the skin, eyes, and respiratory tract. Their acidic nature necessitates measures to prevent direct contact and inhalation.
-
The Isoxazole Ring : While the isoxazole ring itself is a stable aromatic heterocycle, substituted isoxazoles can exhibit a wide range of biological activities. Without specific toxicological data, it is prudent to treat this compound as potentially bioactive and toxic.
-
The Difluoroethyl Group : The introduction of fluorine atoms can drastically alter a molecule's properties. Organofluorine compounds can have unique toxicological profiles and may be persistent. The presence of the difluoroethyl group warrants a higher degree of caution, particularly concerning inhalation and skin absorption.
Given these considerations, this compound should be treated as a hazardous substance with the potential for corrosivity, toxicity, and skin/eye irritation.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure.
-
Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is the most critical engineering control for preventing the inhalation of dust or vapors.
-
Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of appropriate PPE is paramount for protecting laboratory personnel. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a barrier against splashes, dust, and vapors, protecting the eyes and face from the corrosive nature of the carboxylic acid. |
| Skin Protection | - Lab Coat : A flame-resistant lab coat with tight-fitting cuffs.- Gloves : Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. For prolonged handling, consider heavier-duty gloves such as butyl rubber. | Protects against accidental skin contact. Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove. Nitrile gloves offer good resistance to a variety of chemicals. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient. | Protects the respiratory system from inhaling potentially harmful dust or vapors. The need for respiratory protection should be determined by a formal risk assessment. |
| Foot Protection | Closed-toe shoes made of a chemically resistant material | Protects the feet from spills. |
Safe Handling and Operational Procedures
Adherence to standard operating procedures is essential for minimizing the risk of exposure.
Weighing and Transferring:
-
Preparation : Before handling the compound, ensure the fume hood is operational and the workspace is clean. Assemble all necessary equipment, including spatulas, weighing paper, and containers.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Handling : Conduct all manipulations within the fume hood. Use a spatula to carefully transfer the solid compound. Avoid creating dust.
-
Cleaning : After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
Solution Preparation:
-
Solvent Selection : Choose an appropriate solvent based on the experimental requirements.
-
Dissolution : In a fume hood, slowly add the weighed compound to the solvent while stirring. Be aware of any potential exothermic reactions.
-
Storage : Store the resulting solution in a clearly labeled, sealed container.
Spill and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial.
Small Spills (in a fume hood):
-
Alert : Notify others in the immediate area.
-
Isolate : If safe to do so, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).
-
Neutralize : For an acidic compound, use a weak base like sodium bicarbonate to neutralize the spill.
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water.
Large Spills (outside a fume hood):
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your institution's environmental health and safety (EHS) department and follow their emergency procedures.
-
Isolate : If safe to do so, close the doors to the affected area to prevent the spread of vapors.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions and contaminated solvents in a designated, labeled hazardous waste container for halogenated organic waste.
-
Disposal : Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not pour any waste down the drain.
Visualizing the Workflow
The following diagram illustrates the decision-making process for safely handling this compound.
Caption: Workflow for handling this compound.
By adhering to these guidelines, researchers can safely handle this compound, minimizing their risk of exposure and ensuring a safe laboratory environment. This proactive approach to safety is not just a requirement but a cornerstone of scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
